molecular formula C11H24ClNO B1440750 4-(2-Butoxyethyl)piperidine hydrochloride CAS No. 1219967-64-2

4-(2-Butoxyethyl)piperidine hydrochloride

Cat. No.: B1440750
CAS No.: 1219967-64-2
M. Wt: 221.77 g/mol
InChI Key: ZVBGSHNEBGGTBP-UHFFFAOYSA-N
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Description

4-(2-Butoxyethyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H24ClNO and its molecular weight is 221.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Butoxyethyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Butoxyethyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-butoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO.ClH/c1-2-3-9-13-10-6-11-4-7-12-8-5-11;/h11-12H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBGSHNEBGGTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219967-64-2
Record name Piperidine, 4-(2-butoxyethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-Butoxyethyl)piperidine HCl: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(2-Butoxyethyl)piperidine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and organic synthesis. As a member of the vast piperidine family, this compound serves as a valuable building block for the creation of more complex molecules with potential therapeutic applications. The piperidine moiety is a well-established "privileged structure" in drug discovery, appearing in a wide array of approved pharmaceuticals due to its favorable pharmacokinetic properties and ability to interact with various biological targets.[][2] This document will delve into the chemical structure, physicochemical properties, synthetic routes, potential applications, and safety considerations of 4-(2-Butoxyethyl)piperidine HCl.

Chemical Identity and Structure

4-(2-Butoxyethyl)piperidine hydrochloride is the hydrochloride salt of the parent base, 4-(2-Butoxyethyl)piperidine. The presence of the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a key structural feature.[3]

  • IUPAC Name: 4-(2-butoxyethyl)piperidine;hydrochloride

  • CAS Number: 1219967-64-2

  • Molecular Formula: C₁₁H₂₄ClNO

  • Molecular Weight: 221.77 g/mol

Structural Representation
Chemical structure of 4-(2-Butoxyethyl)piperidine HCl

Figure 1. 2D Structure of 4-(2-Butoxyethyl)piperidine hydrochloride.

Physicochemical Properties

Specific experimental data for 4-(2-Butoxyethyl)piperidine HCl is not widely available in the literature. The properties listed below are estimated based on data from structurally similar compounds, such as other 4-substituted piperidines and their hydrochloride salts.[4][5][6]

PropertyEstimated Value/ObservationRationale/Reference
Appearance White to off-white crystalline solidTypical for hydrochloride salts of amines.[7]
Melting Point 150 - 180 °CBased on melting points of similar piperidine HCl salts.
Boiling Point Not applicable (decomposes)Salts typically decompose at high temperatures.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).The hydrochloride salt form increases aqueous solubility.[7]
pKa 10.5 - 11.5The pKa of the protonated piperidine nitrogen is typically in this range.[3]
logP (free base) 2.0 - 2.5Estimated based on the contribution of the butoxyethyl group, suggesting moderate lipophilicity.

Synthesis and Manufacturing

The synthesis of 4-(2-Butoxyethyl)piperidine HCl can be logically approached through a multi-step process, commencing with a readily available precursor and culminating in the final product. A plausible and efficient synthetic strategy involves the etherification of 4-(2-hydroxyethyl)piperidine. This method leverages the well-established Williamson ether synthesis.

Proposed Synthetic Pathway

A robust two-step synthesis is proposed:

  • Reduction of a Pyridine Precursor: Synthesis of the key intermediate, 4-(2-hydroxyethyl)piperidine, via the catalytic hydrogenation of 2-(pyridin-4-yl)ethan-1-ol.

  • Williamson Ether Synthesis: Formation of the butoxyethyl ether linkage by reacting 4-(2-hydroxyethyl)piperidine with a suitable butyl-containing electrophile, followed by salt formation.

Synthetic_Pathway Start 2-(pyridin-4-yl)ethan-1-ol Intermediate 4-(2-hydroxyethyl)piperidine Start->Intermediate Hydrogenation Product_Base 4-(2-Butoxyethyl)piperidine Intermediate->Product_Base Williamson Ether Synthesis Product_HCl 4-(2-Butoxyethyl)piperidine HCl Product_Base->Product_HCl Salt Formation Reagent1 H₂, PtO₂ Reagent1->Intermediate Reagent2 1. NaH 2. Butyl Bromide Reagent2->Product_Base Reagent3 HCl in Ether Reagent3->Product_HCl

Caption: Proposed synthetic workflow for 4-(2-Butoxyethyl)piperidine HCl.

Experimental Protocol

The following protocol is a representative procedure based on established chemical transformations for similar molecules.[8]

Step 1: Synthesis of 4-(2-hydroxyethyl)piperidine

  • To a solution of 2-(pyridin-4-yl)ethan-1-ol in a suitable solvent such as ethanol or methanol, add a catalytic amount of platinum(IV) oxide (PtO₂).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude 4-(2-hydroxyethyl)piperidine. This intermediate can be purified by distillation or used directly in the next step.

Step 2: Synthesis of 4-(2-Butoxyethyl)piperidine and its Hydrochloride Salt

  • Dissolve 4-(2-hydroxyethyl)piperidine in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Add sodium hydride (NaH) portion-wise to the solution to form the corresponding alkoxide. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add 1-bromobutane (or another suitable butyl halide) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base, 4-(2-Butoxyethyl)piperidine.

  • Purify the free base using column chromatography on silica gel.

  • Dissolve the purified free base in anhydrous diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(2-Butoxyethyl)piperidine HCl as a solid.

Applications in Research and Drug Development

The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[] Its derivatives are explored for a wide range of therapeutic targets.

Role as a Pharmaceutical Building Block

4-(2-Butoxyethyl)piperidine HCl serves as a versatile intermediate in the synthesis of more elaborate molecules. The secondary amine of the piperidine ring provides a reactive site for further functionalization, such as alkylation, acylation, or arylation, allowing for the systematic exploration of chemical space around this core structure.[7][9]

Potential Therapeutic Areas

While specific biological activities for this exact compound are not extensively documented, its structural motifs suggest potential for investigation in several areas:

  • Neurological Disorders: Many piperidine-containing compounds are known to interact with central nervous system (CNS) targets, including muscarinic acetylcholine receptors and sigma receptors.[10]

  • Antiviral and Anticancer Agents: The piperidine scaffold has been incorporated into various antiviral and anticancer compounds, where it can influence properties like solubility, cell permeability, and target binding.[2]

Spectroscopic Data Analysis (Self-Validating Protocol)

As a self-validating system, the expected spectroscopic data for 4-(2-Butoxyethyl)piperidine (free base) is predicted below based on standard chemical shift values and data from analogous structures.[11][12][13]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • δ 3.45-3.55 (m, 4H): Overlapping triplets corresponding to the -O-CH₂-CH₂-piperidine and the -O-CH₂-CH₂CH₂CH₃ protons.

  • δ 3.00-3.10 (m, 2H): Protons on the piperidine ring adjacent to the nitrogen (axial C2/C6-H).

  • δ 2.55-2.65 (m, 2H): Protons on the piperidine ring adjacent to the nitrogen (equatorial C2/C6-H).

  • δ 1.70-1.80 (m, 2H): Protons on the piperidine ring at C3/C5 (axial).

  • δ 1.50-1.60 (m, 2H): Protons of the -O-CH₂-CH₂-CH₂CH₃ group.

  • δ 1.35-1.45 (m, 5H): Overlapping signals from the piperidine C4-H, C3/C5 equatorial protons, and the -O-CH₂CH₂-CH₂-CH₃ protons.

  • δ 0.92 (t, J=7.4 Hz, 3H): Terminal methyl group of the butyl chain (-CH₂-CH₃).

  • A broad singlet for the N-H proton would also be expected, with its chemical shift dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
  • δ 70.0-71.0: -O-C H₂- (butyl group)

  • δ 68.0-69.0: -O-C H₂- (ethyl linker)

  • δ 46.0-47.0: Piperidine C2/C6

  • δ 38.0-39.0: C H₂-piperidine (ethyl linker)

  • δ 35.0-36.0: Piperidine C4

  • δ 32.0-33.0: Piperidine C3/C5

  • δ 31.5-32.5: -O-CH₂-C H₂- (butyl group)

  • δ 19.0-20.0: -C H₂-CH₃ (butyl group)

  • δ 13.5-14.5: -C H₃ (butyl group)

Predicted Infrared (IR) Spectroscopy
  • 3300-3400 cm⁻¹: N-H stretch (secondary amine, free base)

  • 2950-2850 cm⁻¹: C-H stretching (aliphatic)

  • 1120-1080 cm⁻¹: C-O-C stretch (ether)

Predicted Mass Spectrometry (EI)
  • Molecular Ion (M⁺) for free base (C₁₁H₂₃NO): m/z 185.18

  • Key Fragmentation Peaks: Loss of the butyl group (m/z 128), alpha-cleavage of the piperidine ring.

Safety and Handling

Hazard Identification
  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[16][18]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[14][15]

  • Eye Damage/Irritation: Expected to cause serious eye irritation.[14][15]

  • Respiratory Irritation: May cause respiratory tract irritation.[15]

Recommended Precautions
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

4-(2-Butoxyethyl)piperidine HCl is a valuable chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its structure, combining the privileged piperidine scaffold with a flexible butoxyethyl side chain, makes it an attractive starting point for the development of novel compounds with diverse pharmacological activities. While specific data for this compound is limited, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from closely related analogues. Further research into this and similar compounds is warranted to fully explore their therapeutic potential.

References

  • PubChem. (n.d.). 4-(2-Propoxyethyl)piperidine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Google Patents. (2022). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
  • Google Patents. (2020). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • Royal Society of Chemistry. (n.d.). Supporting Information: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]

  • Al-Obaidi, A., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Phenylethyl)piperidine hydrochloride. Retrieved from [Link]

  • Google Patents. (1984). United States Patent 4,550,116.
  • PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • IJNRD. (2024, February). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved from [Link]

  • PubChem. (n.d.). 4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperidine hydrochloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Weight of 4-(2-Butoxyethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2-Butoxyethyl)piperidine hydrochloride is a substituted piperidine derivative. The piperidine structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2] The precise determination of the molecular weight of such compounds is a critical first step in their characterization, influencing everything from reaction stoichiometry in synthesis to the interpretation of pharmacological data. This guide provides an in-depth technical overview of the molecular weight of 4-(2-Butoxyethyl)piperidine hydrochloride, detailing its chemical properties and outlining robust methodologies for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical chemistry underpinning this and similar small molecules.

Chemical Identity and Physicochemical Properties

The first step in a thorough analysis is to establish the compound's fundamental chemical identity. From its nomenclature, we can deduce its molecular structure and, consequently, its chemical formula and molecular weight.

The structure consists of a piperidine ring substituted at the 4-position with a 2-butoxyethyl group. As a hydrochloride salt, the nitrogen atom of the piperidine ring is protonated and associated with a chloride ion.

Molecular Formula: C₁₁H₂₄ClNO

Calculation of Molecular Weight:

The molecular weight is calculated from the sum of the atomic masses of its constituent elements. Using the most common isotopes:

  • Carbon (C): 11 × 12.011 u = 132.121 u

  • Hydrogen (H): 24 × 1.008 u = 24.192 u

  • Chlorine (Cl): 1 × 35.453 u = 35.453 u

  • Nitrogen (N): 1 × 14.007 u = 14.007 u

  • Oxygen (O): 1 × 15.999 u = 15.999 u

Molecular Weight (MW): 132.121 + 24.192 + 35.453 + 14.007 + 15.999 = 221.772 g/mol

A table of key physicochemical properties is provided below. Note that some of these properties are estimated based on the known properties of similar piperidine derivatives, such as 4-piperidone hydrochloride and other 4-substituted piperidines.[2][3][4][5]

PropertyValue
Molecular Formula C₁₁H₂₄ClNO
Molecular Weight 221.772 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in water and polar organic solvents (predicted)
Melting Point Expected to be a crystalline solid with a distinct melting point
pKa The pKa of the piperidinium ion is typically around 11

Chemical Structure of 4-(2-Butoxyethyl)piperidine Hydrochloride

Caption: Chemical structure of 4-(2-Butoxyethyl)piperidine hydrochloride.

Synthesis of 4-Substituted Piperidines

A comprehensive understanding of a compound's potential impurities begins with an appreciation of its synthesis. While the specific synthesis of 4-(2-butoxyethyl)piperidine hydrochloride is not widely documented, general methods for the preparation of 4-substituted piperidines provide a likely synthetic strategy. A common approach involves the modification of a pre-formed piperidine ring, often starting from 4-piperidone or a related derivative.[1][6][7]

A plausible synthetic route could involve the following key transformations:

  • Wittig Reaction or similar olefination: Reaction of a protected 4-piperidone with a phosphorus ylide to introduce a two-carbon chain at the 4-position.

  • Reduction of the double bond: Hydrogenation of the resulting alkene to yield the corresponding saturated ethyl-substituted piperidine.

  • Williamson Ether Synthesis: Alkylation of a 4-(2-hydroxyethyl)piperidine precursor with a butyl halide to form the butoxy ether linkage.

  • Deprotection and Salt Formation: Removal of any protecting groups and subsequent treatment with hydrochloric acid to yield the final hydrochloride salt.

Potential impurities arising from such a synthesis could include unreacted starting materials, by-products from incomplete reactions (e.g., the precursor alcohol), or isomers formed during the synthesis. The presence of these impurities can affect the accuracy of molecular weight determination, particularly in methods that rely on bulk sample properties like titration.

Methodologies for Molecular Weight Determination

The determination of a compound's molecular weight is a fundamental analytical procedure. For a small molecule like 4-(2-butoxyethyl)piperidine hydrochloride, several techniques can be employed. Here, we detail two robust and commonly used methods: Mass Spectrometry and Acid-Base Titration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8][9] It is the most direct and accurate method for determining the molecular weight of a compound. For a polar and non-volatile compound like an amine hydrochloride, Electrospray Ionization (ESI) is the preferred ionization technique.[10][11][12]

Principle of ESI-MS: In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. These ions are then guided into the mass analyzer. For 4-(2-butoxyethyl)piperidine hydrochloride, the free base is readily protonated in the ESI source, and the instrument will detect the [M+H]⁺ ion, where M is the free base.

Workflow for Molecular Weight Determination by ESI-MS

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis A Dissolve sample in a suitable solvent (e.g., methanol/water) B Infuse sample into the ESI source A->B C Generate protonated molecular ions [M+H]⁺ B->C D Separate ions in the mass analyzer C->D E Detect ions and generate mass spectrum D->E F Identify the [M+H]⁺ peak E->F G Calculate the molecular weight of the free base F->G

Caption: Workflow for molecular weight determination by ESI-MS.

Experimental Protocol for ESI-MS:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4-(2-butoxyethyl)piperidine hydrochloride.

    • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of methanol and water. This solvent system is compatible with ESI.

    • Further dilute the stock solution to a final concentration of approximately 10 µg/mL.

  • Instrumentation and Analysis:

    • Use a high-resolution mass spectrometer equipped with an ESI source.

    • Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.

    • Set the ESI source to positive ion mode.

    • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

  • Data Interpretation:

    • The expected [M+H]⁺ ion for the free base (C₁₁H₂₃NO) has a monoisotopic mass of 186.1807 u.

    • The observed m/z value in the high-resolution mass spectrum should be very close to this theoretical value.

    • The molecular weight of the free base is determined by subtracting the mass of a proton (1.0073 u) from the observed m/z of the [M+H]⁺ peak.

Acid-Base Titration

Acid-base titration is a classical analytical method that can be used to determine the equivalent weight of an acidic or basic substance.[13][14] For an amine hydrochloride, which is the salt of a weak base and a strong acid, it can be titrated with a standardized strong base.

Principle of Titration: The hydrochloride salt will react with a strong base, such as sodium hydroxide (NaOH), in a 1:1 stoichiometric ratio. By accurately measuring the volume of a standardized NaOH solution required to neutralize a known mass of the sample, the equivalent weight of the amine hydrochloride can be calculated.

Workflow for Molecular Weight Determination by Titration

G cluster_0 Preparation cluster_1 Titration cluster_2 Calculation A Accurately weigh the sample B Dissolve in deionized water A->B D Add a suitable indicator (e.g., phenolphthalein) B->D C Prepare a standardized NaOH solution E Titrate with standardized NaOH to the endpoint C->E D->E F Record the volume of NaOH used E->F G Calculate moles of NaOH used F->G H Determine moles of the sample (1:1 stoichiometry) G->H I Calculate the molecular weight (mass/moles) H->I

Sources

lipophilic piperidine derivatives for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Balancing Potency, Permeability, and Safety in Medicinal Chemistry

Executive Summary: The Piperidine Paradox

The piperidine ring stands as the single most frequently utilized nitrogen heterocycle in FDA-approved small molecule drugs. Its dominance stems from its ability to provide a defined vector for substituents, offering a critical "escape from flatland" (high


 fraction) compared to planar heteroaromatics.

However, for the medicinal chemist, lipophilic piperidine derivatives present a distinct "Lipophilicity Paradox." While increasing lipophilicity often drives potency via hydrophobic pocket occupation and improves blood-brain barrier (BBB) penetration, it simultaneously escalates the risk of two major attrition factors:

  • hERG Channel Inhibition: The "pharmacophore" for hERG blockade (a basic amine + lipophilic side chains) overlaps dangerously with many bioactive piperidine ligands.

  • Metabolic Instability: The lipophilic nature promotes CYP450 binding, while the electron-rich amine facilitates N-dealkylation and oxidation.

This guide details the strategic engineering required to harness the potency of lipophilic piperidines while mitigating their inherent liabilities.

Strategic Design: Escaping the "Lipophilic Trap"

To optimize lipophilic piperidines, one must move beyond simple LogP adjustments and focus on Lipophilic Ligand Efficiency (LLE) .



Target LLE: > 5.0 (Ensures potency is driven by specific interactions, not non-specific hydrophobic binding).
Mitigating hERG Liability

The hERG potassium channel is the primary off-target liability for this class. The channel pore contains aromatic residues (Tyr652, Phe656) that engage in


-cation interactions with the protonated piperidine nitrogen.

Optimization Strategies:

  • pKa Modulation: Lowering the basicity of the piperidine nitrogen reduces the concentration of the cationic species at physiological pH.

    • Tactic: Introduce an electron-withdrawing group (EWG) like Fluorine at the C3 or C4 position.

    • Result:

      
       to -2.0 units.
      
  • Zwitterionic Design: Incorporating a distal carboxylic acid or bioisostere to neutralize the overall charge.

  • Steric Shielding: ortho-Substitution on the N-benzyl ring (if present) can disrupt the optimal binding conformation within the hERG pore.

Blocking Metabolic Hotspots

The


-carbons (C2/C6) and the N-substituent are prime sites for CYP450-mediated oxidation.

Optimization Strategies:

  • Deuteration: Replacing

    
    -hydrogens with deuterium (
    
    
    
    bonds are stronger than
    
    
    ) significantly slows N-dealkylation (Kinetic Isotope Effect).
  • Gem-dimethylation: Introducing gem-dimethyl groups at C2 or C6 sterically hinders CYP approach and eliminates abstractable protons.

  • Bridged Systems: Converting the piperidine to a bridged bicycle (e.g., 2-azabicyclo[2.2.1]heptane) locks the conformation and buries hydrophobic surface area, often improving the metabolic profile without sacrificing lipophilicity.

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for optimizing a hit compound containing a lipophilic piperidine core.

Piperidine_SAR Start Hit Compound: Lipophilic Piperidine Check_hERG Assay: hERG Inhibition (Patch Clamp) Start->Check_hERG Check_Metab Assay: Microsomal Stability (HLM/RLM) Start->Check_Metab High_hERG Result: High hERG Block (IC50 < 10 µM) Check_hERG->High_hERG Fail Low_Metab Result: High Clearance (Cl_int > 20 µL/min/mg) Check_Metab->Low_Metab Fail Strat_pKa Strategy: Lower pKa (Add 3-F, 4-F, or switch to Morpholine) High_hERG->Strat_pKa Reduce Cationic Species Strat_Steric Strategy: Steric Clashes (ortho-substitution on N-aromatic) High_hERG->Strat_Steric Disrupt pi-cation binding Strat_Block Strategy: Block Metabolic Site (Gem-dimethyl at C2/C6) Low_Metab->Strat_Block Block Oxidation Strat_Deut Strategy: Deuteration (Replace alpha-H with D) Low_Metab->Strat_Deut Kinetic Isotope Effect Strat_Bridge Strategy: Rigidification (Bridged Bicyclic System) Low_Metab->Strat_Bridge Reduce Lipophilicity/Access Success Optimized Lead: Balanced Profile Strat_pKa->Success Strat_Steric->Success Strat_Block->Success Strat_Deut->Success Strat_Bridge->Success

Figure 1: Iterative SAR decision tree for mitigating toxicity and instability in piperidine scaffolds.

Synthetic Methodologies

While C-H activation is emerging, Reductive Amination remains the industry standard for generating N-substituted piperidine libraries due to its reliability and tolerance of functional groups.

Protocol 1: One-Pot Reductive Amination (High-Throughput Compatible)

Objective: Synthesis of N-benzyl-4-substituted piperidines. Scope: Applicable to aldehydes and ketones.[1][2]

Reagents:

  • Amine: 4-substituted piperidine derivative (1.0 equiv)

  • Carbonyl: Aryl aldehyde or ketone (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acid Catalyst: Acetic Acid (AcOH) (1-2 drops, optional but recommended for ketones)

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vial, dissolve the piperidine derivative (0.5 mmol) and the aldehyde (0.55 mmol) in anhydrous DCE (3 mL).

    • Note: If using a ketone or a hydrochloride salt of the amine, add 1.0 equiv of Triethylamine (TEA) and 1 drop of AcOH to facilitate imine formation.

    • Validation: Stir at Room Temperature (RT) for 30-60 minutes. Monitor by TLC or LCMS for the disappearance of the starting amine.

  • Reduction: Add NaBH(OAc)₃ (0.75 mmol) in a single portion.

    • Why STAB? Unlike NaCNBH₃, STAB is non-toxic (no cyanide) and less likely to reduce the aldehyde directly before imine formation.

  • Reaction: Stir at RT for 4–16 hours under Nitrogen atmosphere.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (5 mL).

    • Extract with DCM (3 x 5 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically MeOH/DCM gradient).

Protocol 2: Metabolic Stability Assessment (Microsomal Stability)

Objective: Determine the Intrinsic Clearance (


) of the synthesized derivative.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubate 1 µM compound with Human Liver Microsomes (HLM) (0.5 mg protein/mL) at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂).

  • Sampling: Aliquot samples (50 µL) at

    
     minutes.
    
  • Quench: Immediately dispense into cold Acetonitrile (150 µL) containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
    
    

Quantitative Data: Substituent Effects

The following table summarizes the impact of common structural modifications on the physicochemical properties of a piperidine core.

Modification (on Piperidine)Effect on pKaEffect on LogPhERG Risk ImpactMetabolic Stability
Unsubstituted (N-H) ~11.0BaselineLowModerate
N-Methyl ~10.0+0.3HighLow (N-demethylation)
N-Benzyl ~9.5+2.0Very High Low (Benzylic oxidation)
3-Fluoro -1.5 (Lower)+0.2Reduced Improved
4,4-Difluoro -2.5 (Lower)+0.4Significantly Reduced High (Metabolic Block)
2-Methyl (Steric) Minimal+0.4ReducedImproved (Steric shield)
Oxa-bridge (Morpholine-like) -2 to -3-0.8LowHigh

Metabolic Pathway Visualization

Understanding the fate of the piperidine ring is crucial for design.

Metab_Pathways Parent Parent Lipophilic Piperidine N_Oxide N-Oxide (FMO/CYP) Parent->N_Oxide Oxidation Imine Iminium Ion (Reactive Intermediate) Parent->Imine alpha-C Hydroxylation (-H2O) Aldehyde Ring Opening (Aldehyde/Amine) Imine->Aldehyde Ring Cleavage Dealkyl N-Dealkylated Amine Imine->Dealkyl Hydrolysis (Loss of R-group) Block Mitigation: Deuteration or gem-Dimethyl Block->Imine Inhibits Formation

Figure 2: Primary metabolic degradation pathways of piperidine derivatives and intervention points.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery. Link

  • Gleeson, M. P. (2008). Generation of a Set of Simple, Interpretable ADMET Rules of Thumb. Journal of Medicinal Chemistry. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] The Journal of Organic Chemistry. Link

  • Perrone, R., et al. (2005). hERG Affinity of Sigma Receptor Ligands: A Structural Comparison. Journal of Medicinal Chemistry. Link

  • Compain, P. (2025).[3] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[4] European Journal of Medicinal Chemistry. Link

Sources

4-(2-Butoxyethyl)piperidine hydrochloride safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-(2-Butoxyethyl)piperidine Hydrochloride

CAS Registry Number: 1219967-64-2 (Primary Reference) / 163596-56-1 (Alternate/User-Specified) Chemical Formula: C₁₁H₂₄ClNO (HCl Salt) Molecular Weight: 221.77 g/mol [1][2]

Introduction: Beyond the Reagent Bottle

4-(2-Butoxyethyl)piperidine hydrochloride is not merely a catalogue reagent; it is a specialized pharmacophore scaffold used in the synthesis of G-protein coupled receptor (GPCR) ligands, specifically targeting serotonergic (5-HT4) and muscarinic pathways.[1][2] Its structural dualism—combining a polar, ionizable piperidine head with a lipophilic butoxyethyl tail—makes it a critical "linker" molecule in medicinal chemistry.[2]

This guide moves beyond standard compliance. It treats the molecule as a dynamic variable in your experimental system, focusing on stability, impurity profiling, and precise handling to ensure reproducibility in drug development workflows.[2]

Chemical Identity & Molecular Architecture

Understanding the structural behavior of this salt is the first step in controlling your reaction outcomes.[2]

PropertyDataTechnical Note
Systematic Name 4-(2-Butoxyethyl)piperidine hydrochloride
Structure Piperidine ring with a C4-ethyl linker to a butyl ether.[1][2]The C4-substitution pattern minimizes steric hindrance at the nitrogen, enhancing nucleophilicity.[1][2]
Free Base CAS 138112-76-2 (Approximate)Always verify if your protocol requires the free base or salt.[1][2]
Solubility Water, Methanol, DMSOHigh water solubility due to the ionic HCl lattice; lipophilic tail aids organic solubility.[2]
pKa (Calc.) ~10.8 (Piperidine Nitrogen)Highly basic.[2] Will protonate neutral amines in non-buffered aqueous media.[2]

Hazard Identification & Risk Assessment (GHS)

While standard SDSs list hazards, they rarely explain the mechanism of injury.[2] This compound acts as a cationic surfactant-like irritant.[1][2]

Core Hazards
  • Skin/Eye Irritation (H315/H319): The piperidine moiety is a strong base.[2] Upon contact with moisture in the eye or skin, it generates a localized high-pH environment, causing saponification of membrane lipids.[1][2]

  • Acute Toxicity (Oral - H302): Predicted based on piperidine analogs.[2] Disruption of cholinergic signaling is a potential mechanism of systemic toxicity.[2]

  • STOT-SE (H335): Inhalation of dust irritates the upper respiratory tract mucous membranes.[2]

Visualization: Risk Assessment Workflow

The following diagram outlines the decision logic for PPE and containment based on the physical state and quantity.

RiskAssessment Start Start: Assess Usage State Physical State? Start->State Solid Solid (Powder) State->Solid Weighing Solution Solution (DMSO/H2O) State->Solution Reaction DustRisk Risk: Inhalation/Dust Solid->DustRisk SplashRisk Risk: Skin Absorption Solution->SplashRisk FumeHood Control: Fume Hood + N95 DustRisk->FumeHood Gloves Control: Nitrile (Double) + Goggles SplashRisk->Gloves

Caption: Decision matrix for selecting engineering controls vs. PPE based on the compound's phase.

Handling, Storage, & Stability: A Self-Validating System

The "Self-Validating System" means your storage protocol must include a method to verify the compound's integrity before use.[1][2]

The Hygroscopicity Trap

Piperidine salts are notoriously hygroscopic.[2] Absorption of water changes the stoichiometry, leading to errors in molarity calculations during synthesis.[2]

  • The Fix: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Validation: Perform a melting point check before critical reactions. A depressed melting point (>2°C deviation) indicates water absorption or degradation.[2]

Ether Peroxide Formation

Although the HCl salt stabilizes the amine, the butoxy ether tail is susceptible to autoxidation over long periods, forming explosive peroxides.[2]

  • Protocol: Test for peroxides using KI starch paper if the bottle has been opened and stored for >6 months.[2]

Storage Protocol Table
ParameterSpecificationReason (Causality)
Temperature 2–8°C (Refrigerated)Slows rate of ether oxidation and hydrolysis.[1][2]
Atmosphere Argon or NitrogenPrevents carbonate formation (CO2 absorption) and oxidation.[2]
Container Amber GlassBlocks UV light which catalyzes radical formation in the ether chain.[2]
Re-test Date 12 MonthsMandatory purity check (HPLC or NMR) required.[2]

Application Context: Synthesis & Drug Development

This molecule is a high-value building block.[1][2] Its primary utility lies in its ability to introduce a flexible lipophilic chain without using harsh alkylating agents later in the synthesis.[2]

Synthesis Pathway (Reverse Engineering)

To understand the impurities, you must understand how it is made.[2]

  • Starting Material: 4-Piperidineethanol (CAS 622-26-4).[1][2]

  • Protection: Nitrogen is protected (e.g., Boc-group) to prevent N-alkylation.[1][2]

  • Alkylation: The hydroxyl group is alkylated with butyl bromide/iodide.[2]

  • Deprotection: Acidic hydrolysis yields the target HCl salt.[2]

Visualization: Synthetic Utility Flow

This diagram illustrates where this intermediate fits into a broader drug discovery campaign.

SynthesisPath Start 4-Piperidineethanol (CAS 622-26-4) Target 4-(2-Butoxyethyl)piperidine HCl (Target Molecule) Start->Target 1. N-Boc Protection 2. O-Alkylation 3. HCl Deprotection Reagent n-Butyl Bromide Reagent->Target App1 hERG Channel Blocker Studies Target->App1 App2 5-HT4 Agonist Synthesis Target->App2 App3 Muscarinic Receptor Ligands Target->App3

Caption: Synthetic workflow showing the derivation of the target and its downstream applications in medicinal chemistry.

Emergency Protocols: Causality-Based Response

Standard first aid often advises "flush with water," but for amine salts, understanding the pH change is vital.[2]

  • Eye Contact:

    • Mechanism:[1][2][3] The salt dissolves, releasing HCl (acidic) and the free amine (basic).[2] The buffering capacity of the eye is overwhelmed.[2]

    • Action: Irrigate for minimum 15 minutes . Do not use neutralization agents (vinegar/bicarbonate) as the heat of reaction will worsen the burn.[2]

  • Spill Cleanup:

    • Solid: Do not sweep (creates dust).[2] Use a wet wipe or damp paper towel to dissolve and wipe up.[2]

    • Solution: Absorb with vermiculite.[2] Treat as hazardous organic waste (halogenated).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53532665, 4-(2-Ethoxyphenyl)piperidine hydrochloride (Structural Analog).[2] Retrieved from [Link].[2]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperidine derivatives and their toxicological profiles.[2] Retrieved from [Link].[2]

Sources

Technical Guide: Solubility Profiling of 4-(2-Butoxyethyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, structural determinants, and experimental characterization of 4-(2-Butoxyethyl)piperidine Hydrochloride .

Solvent Selection Strategy for Aqueous vs. Ethanolic Systems

Executive Summary

In drug development and organic synthesis, 4-(2-Butoxyethyl)piperidine HCl serves as a critical amphiphilic building block.[1] Its solubility behavior is governed by a competition between the highly polar piperidinium cation and the lipophilic butoxyethyl tail.[1]

This guide provides a definitive analysis of its solubility in Water versus Ethanol .[1] While the hydrochloride salt form drives aqueous solubility, the C4-alkoxy chain introduces significant hydrophobic character, making Ethanol the superior solvent for high-concentration processing and recrystallization, while Water remains the medium of choice for biological assays and extraction.[1]

Physicochemical Profile & Structural Logic[1]

To understand the solubility differences, we must analyze the molecule's competing domains.

Structural Analysis

The molecule consists of three distinct functional regions that dictate its interaction with solvents:

  • The Head Group (Hydrophilic): The protonated piperidine ring (

    
    ) forms strong ion-dipole interactions with water.[1]
    
  • The Linker (Intermediate): The ethyl group separates the charge from the tail.[1]

  • The Tail (Lipophilic): The butoxy group (

    
    ) is hydrophobic, disrupting the water structure but interacting favorably with the ethyl chain of ethanol.[1]
    
Solvation Mechanics Diagram

The following diagram illustrates the solvation shell differences between Water and Ethanol.

SolvationMechanics cluster_0 Aqueous Solvation (Water) cluster_1 Ethanolic Solvation (Ethanol) Ion Piperidinium (+) Water1 H2O (Ion-Dipole) Ion->Water1 Strong Stabilization Tail Butoxy Tail Water2 H2O (Hydrophobic Effect) Tail->Water2 Entropic Penalty (Clathrate Formation) Ion2 Piperidinium (+) EtOH1 EtOH (H-Bonding) Ion2->EtOH1 Moderate Stabilization Tail2 Butoxy Tail EtOH2 EtOH (Van der Waals) Tail2->EtOH2 Favorable Interaction

Figure 1: Mechanistic comparison of solvation.[1] In water, the lipophilic tail incurs an entropic penalty. In ethanol, the ethyl chain of the solvent stabilizes the butoxy tail via Van der Waals forces.[1]

Comparative Solubility Analysis

The following table summarizes the expected solubility behavior based on the "Like Dissolves Like" principle applied to amphiphilic salts.

FeatureWater (

)
Ethanol (

)
Dielectric Constant ~80 (High)~24 (Moderate)
Primary Interaction Ion-Dipole (Salt dissociation)Dipole-Dipole & Van der Waals
Solubility Prediction Soluble (10–50 mg/mL est.)[1]Very Soluble (>100 mg/mL est.)[1]
Thermodynamics Enthalpically favorable (Ion hydration), Entropically unfavorable (Tail)Enthalpically & Entropically favorable
Utility Aqueous workup, pH adjustment, Biological AssaysRecrystallization, Synthesis solvent, Formulation

Key Insight: While the HCl salt ensures the compound is water-soluble, the butoxy group acts as a surfactant.[1] At high concentrations in water, this compound may form micelles or foam, complicating filtration. In ethanol, it behaves as a true solution.

Experimental Protocol: Solubility Determination

Standard Operating Procedure (SOP) for Amphiphilic Amine Salts

Since specific literature values for CAS 1219967-64-2 are often proprietary, researchers must validate solubility empirically.[1] This self-validating protocol ensures accuracy.

Materials
  • Analyte: 4-(2-Butoxyethyl)piperidine HCl (dried in vacuo).

  • Solvents: HPLC-grade Water and Absolute Ethanol.[1]

  • Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC (UV/Vis detection) or Gravimetric balance.[1]

Workflow Diagram

Protocol Start Start: Weigh Excess Solid (~100 mg) AddSolvent Add 1.0 mL Solvent (Water or Ethanol) Start->AddSolvent Equilibrate Shake at 25°C for 24 Hours (Thermodynamic Equilibrium) AddSolvent->Equilibrate Check Is Solid Present? Equilibrate->Check AddMore Add more Solid Check->AddMore No Filter Filter Supernatant (0.45 µm PTFE) Check->Filter Yes (Saturation Reached) AddMore->Equilibrate Analyze Quantify via HPLC or Gravimetry Filter->Analyze

Figure 2: Saturation Shake-Flask Method for solubility determination.

Step-by-Step Methodology
  • Preparation: Place 100 mg of the compound into a 2 mL chemically resistant vial.

  • Solvation: Add 1.0 mL of the target solvent (Water or Ethanol).[1]

  • Equilibration: Agitate at 25°C for 24 hours. Critical Step: Ensure solid remains visible.[1] If all solid dissolves, add more compound until saturation is observed.[1]

  • Filtration: Pass the supernatant through a pre-wetted 0.45 µm filter to remove undissolved particles.[1]

  • Quantification (Gravimetric Method):

    • Pipette exactly 0.5 mL of filtrate into a pre-weighed vial.

    • Evaporate solvent under nitrogen stream or vacuum.[1]

    • Weigh the residue.[1]

    • Calculation:

      
      [1]
      

Applications in Drug Development[1][2]

Recrystallization Strategy

The solubility differential suggests a solvent/anti-solvent purification method:

  • Dissolve the crude HCl salt in a minimum volume of warm Ethanol (where it is highly soluble).[1]

  • Precipitate by slowly adding Diethyl Ether or Hexane (non-polar anti-solvents).[1]

  • Why? The lipophilic butoxy tail prevents the salt from crashing out too quickly in intermediate polarity solvents, but the non-polar anti-solvent forces the ionic lattice to reform.

Formulation

For intravenous (IV) formulations, Water is suitable, but pH monitoring is required.[1] The HCl salt is acidic; in unbuffered water, the pH may drop to ~4-5.[1] For oral delivery, ethanolic solutions can be used for spray-drying dispersions.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization and solubility principles).

  • Bhattachar, S. N., et al. (2006).[1] Solubility: it's not just for physical chemists.[1] Drug Discovery Today. (Review of solubility protocols in drug discovery).

Sources

Methodological & Application

Application Note: Precision Protocol for N-Alkylation of Piperidine Derivatives with Butyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026


 Synthesis of N-Butylpiperidines via Finkelstein-Catalyzed Alkylation

Part 1: Executive Summary & Scientific Rationale

Introduction

The N-alkylation of piperidine scaffolds is a cornerstone transformation in medicinal chemistry, particularly for synthesizing GPCR ligands (e.g., dopamine antagonists) and local anesthetics. While reductive amination is often preferred for complex aldehydes, direct alkylation with alkyl halides remains the most atom-economical route for simple aliphatic chains like the butyl group.

However, direct alkylation is frequently plagued by chemoselectivity issues , specifically the competing formation of quaternary ammonium salts (over-alkylation) and elimination byproducts (alkenes). This guide presents a robust, field-validated protocol using Finkelstein catalysis and inorganic base scavenging to maximize mono-alkylation selectivity while suppressing side reactions.

Mechanistic Insight: The Finkelstein Advantage

The reaction proceeds via a bimolecular nucleophilic substitution (


).[1] The secondary amine (piperidine) attacks the electrophilic carbon of butyl bromide.

To enhance reactivity and lower the thermal requirement (thereby reducing elimination risk), we employ Potassium Iodide (KI) as a nucleophilic catalyst. KI reacts with butyl bromide in situ to form butyl iodide. Since iodide is a superior leaving group compared to bromide (weaker bond strength, better polarizability), the subsequent attack by piperidine is significantly faster.

Key Reaction Parameters:

  • Base (

    
    ):  A mild, heterogeneous base is selected over soluble organic bases (e.g., 
    
    
    
    ) to buffer the HBr generated without promoting rapid over-alkylation.
  • Solvent (Acetonitrile): A polar aprotic solvent supports the

    
     transition state and sufficiently dissolves the organic reactants while keeping the inorganic base as a suspension, preventing runaway exotherms.
    
Reaction Pathway Visualization

ReactionMechanism BuBr Butyl Bromide (Electrophile) BuI Butyl Iodide (Activated Species) BuBr->BuI Finkelstein Exchange (Fast) KI KI (Catalyst) KI->BuI TS Transition State [S_N2] BuI->TS + Piperidine Pip Piperidine (Nucleophile) Pip->TS HBr HBr (Byproduct) TS->HBr Elimination Product N-Butylpiperidine (Target) TS->Product Substitution Base K2CO3 (Scavenger) HBr->Base Neutralization

Figure 1: Catalytic cycle showing the in situ activation of butyl bromide to butyl iodide and subsequent amine attack.

Part 2: Experimental Design & Critical Parameters

Reagent Stoichiometry

Precise stoichiometry is the primary control against quaternization.

ReagentEquiv.[1][2][3][4][5]RoleCritical Notes
Piperidine Derivative 1.0SubstrateLimiting reagent to simplify workup.
Butyl Bromide 1.1ElectrophileSlight excess ensures full conversion; >1.2 increases quaternization risk.
Potassium Carbonate 2.0BaseAnhydrous, powder form preferred. Scavenges acid.
Potassium Iodide 0.1Catalyst10 mol% is sufficient. Accelerates reaction 2-5x.
Acetonitrile (MeCN) [0.2 M]SolventDry/Anhydrous grade essential to prevent hydrolysis.
Equipment Setup
  • Vessel: Round-bottom flask with magnetic stir bar.

  • Atmosphere: Nitrogen or Argon balloon (exclude moisture).

  • Temperature Control: Oil bath or heating block set to 60°C (Reflux is often unnecessary for activated iodides and increases impurity profiles).

Part 3: Step-by-Step Protocol

Phase A: Reaction Setup
  • Charge Solids: To a dry round-bottom flask, add Piperidine derivative (1.0 equiv),

    
      (2.0 equiv), and KI  (0.1 equiv).
    
  • Solvent Addition: Add anhydrous Acetonitrile (volume to achieve 0.2 M concentration relative to amine). Stir for 5 minutes to create a uniform suspension.

  • Electrophile Addition: Add Butyl Bromide (1.1 equiv) dropwise via syringe over 10 minutes at room temperature.

    • Expert Tip: Rapid addition creates localized high concentrations of electrophile, promoting double alkylation. Slow addition is critical.

  • Incubation: Heat the mixture to 60°C under inert atmosphere.

  • Monitoring: Monitor by TLC or LCMS at 2-hour intervals.

    • Endpoint: Disappearance of starting piperidine.

    • Note: If reaction stalls >24h, add an additional 0.1 equiv of KI rather than more alkyl halide.

Phase B: Workup (Acid-Base Purification)

Since the product is a tertiary amine, we utilize its basicity for purification, avoiding tedious column chromatography in many cases.

  • Filtration: Cool to Room Temperature (RT). Filter off the inorganic solids (

    
    , KBr, KI) through a celite pad or sintered glass funnel. Rinse cake with Ethyl Acetate.
    
  • Concentration: Remove volatiles (MeCN) under reduced pressure.

  • Acid Extraction (The "Wash"):

    • Dissolve residue in Ethyl Acetate (EtOAc) .

    • Extract with 1M HCl (3x).[2]

    • Logic: The product (amine) protonates and moves to the aqueous layer.[2] Neutral impurities (unreacted butyl bromide, non-basic side products) remain in the organic layer.

    • Discard the organic layer (after verifying product is in aqueous phase).

  • Base Release:

    • Cool the combined aqueous acidic layers in an ice bath.[2]

    • Slowly basify with 4M NaOH until pH > 12. (The solution will become cloudy/oily as the free amine separates).

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (Dichloromethane) or EtOAc (3x).

    • Combine organics, dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
Purification Workflow

WorkupFlow Crude Crude Reaction Mix (Residue after evaporation) AcidWash Add EtOAc + 1M HCl Crude->AcidWash PhaseSep1 Phase Separation 1 AcidWash->PhaseSep1 OrgLayer1 Organic Layer 1 (Neutral Impurities/BuBr) PhaseSep1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Acidic) (Product as Salt) PhaseSep1->AqLayer1 Bottom Layer Basify Basify with NaOH (pH > 12) AqLayer1->Basify Extract Extract with DCM Basify->Extract PhaseSep2 Phase Separation 2 Extract->PhaseSep2 AqLayer2 Aqueous Layer (Waste) PhaseSep2->AqLayer2 Top Layer OrgLayer2 Organic Layer 2 (Pure Product) PhaseSep2->OrgLayer2 Bottom Layer Final Dry & Concentrate (Final N-Butylpiperidine) OrgLayer2->Final

Figure 2: Acid-Base extraction flowchart for isolating basic amines from neutral impurities.[6]

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Quaternary Salt Formation Excess alkyl halide or high temperature.Reduce BuBr to 1.0 equiv. Lower temp to 40°C. Ensure dropwise addition.
Low Conversion Steric hindrance or poor leaving group.Increase KI to 0.5 equiv (stoichiometric Finkelstein). Switch solvent to DMF (requires aqueous workup).
Emulsion during Workup Fine particulates or similar densities.Filter crude before extraction. Add Brine (sat. NaCl) to increase aqueous density.
Product in Organic Waste pH not low enough during first extraction.Ensure pH < 2 during acid wash.[2] Some aminopyridines are weak bases and require stronger acid (2M HCl).

Part 5: References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.).[1] Wiley-Interscience. (Standard reference for

    
     and Finkelstein mechanisms).
    
  • Vallejos, M. M., et al. (2005). "N-Alkylation of secondary amines: A review of the Finkelstein reaction applications." Tetrahedron Letters.

  • BenchChem. (2025).[2][7] "Troubleshooting guide for the purification of piperidine derivatives via Acid-Base Extraction." BenchChem Application Notes.

  • Organic Syntheses. (Coll. Vol. 1). "Alkylation of Amines: General Procedures." Organic Syntheses.

  • Salvatore, R. N., et al. (2001). "Cesium Hydroxide Promoted Chemoselective N-Alkylation." Journal of Organic Chemistry.

Sources

Technical Guide: Utilization of 4-(2-Butoxyethyl)piperidine (4-BEP) in Drug Discovery

[1]

Executive Summary & Chemical Profile

4-(2-Butoxyethyl)piperidine (herein referred to as 4-BEP ) is a specialized secondary amine building block used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) ligands , Sigma receptor modulators , and Ion channel blockers .[1]

Its structural value lies in its dual functionality:

  • The Piperidine Head (Pharmacophore A): A basic nitrogen (

    
    ) capable of forming critical salt bridges with aspartic acid residues in receptor binding pockets.[1]
    
  • The Butoxyethyl Tail (Pharmacophore B): A flexible, lipophilic tether containing an ether linkage.[1] This tail targets hydrophobic sub-pockets while the ether oxygen acts as a weak hydrogen bond acceptor, often improving selectivity over purely alkyl chains.[1]

Physicochemical Profile (Data for HCl Salt)
PropertyValue / DescriptionSignificance in Synthesis
CAS Number 1219967-64-2 (HCl Salt)Primary identifier for procurement.[1][2][3]
Molecular Formula

Stoichiometry calculations.
Molecular Weight 221.77 g/mol (HCl salt)Reagent mass calculation.[1]
Solubility Water, Methanol, DMSOHigh water solubility requires careful extraction pH control.[1]
LogP (Free Base) ~2.8 (Predicted)Indicates good membrane permeability; useful for CNS targets.[1]
pKa ~10.8 (Piperidine NH)Requires basic conditions (

) to generate the reactive free base.[1]

Strategic Application in Medicinal Chemistry

Pharmacophore Mapping

In drug design, 4-BEP is typically employed as the "amine tail" in a Head-Linker-Tail architecture.[1] It is particularly relevant for:

  • Sigma-1 (

    
    ) Receptor Antagonists:  The lipophilic butyl chain mimics the hydrophobic requirements of the 
    
    
    binding pocket.[1]
  • hERG Channel Blockers: While often an off-target liability, this scaffold is used in SAR (Structure-Activity Relationship) studies to tune out hERG activity by modulating the chain length or ether position.[1]

  • Muscarinic Acetylcholine Receptors: 4-substituted piperidines are classic scaffolds for

    
     modulators.[1]
    
Mechanistic Workflow

The utilization of 4-BEP revolves around functionalizing the secondary nitrogen.[1] The two primary pathways are Nucleophilic Substitution (


)Reductive Amination1

Gcluster_0Activationcluster_1Coupling PathwaysHCl_Salt4-BEP HCl Salt(Stable Storage)Free_Base4-BEP Free Base(Reactive Species)HCl_Salt->Free_BaseNaOH/DCMExtractionSN2N-Alkylation(SN2)Free_Base->SN2RedAmReductiveAminationFree_Base->RedAmElectrophileAryl/Alkyl Halide(R-X)Electrophile->SN2AldehydeAldehyde(R-CHO)Aldehyde->RedAmTargetTarget Ligand(GPCR/Sigma Modulator)SN2->TargetK2CO3, MeCN, RefluxRedAm->TargetNaBH(OAc)3, DCE, RT

Figure 1: Synthetic workflow converting the stable 4-BEP salt into active pharmaceutical ingredients via divergent pathways.[1]

Detailed Experimental Protocols

Protocol A: Preparation of 4-BEP Free Base

Context: Commercial 4-BEP is supplied as the Hydrochloride salt (CAS 1219967-64-2) to prevent oxidation and improve shelf life.[1] Most coupling reactions (especially Pd-catalyzed or

11

Materials:

  • 4-(2-Butoxyethyl)piperidine HCl (1.0 eq)[1]

  • Dichloromethane (DCM) (HPLC Grade)[1]

  • 1N Sodium Hydroxide (NaOH)[1]

  • Brine (Saturated NaCl)[1]

Step-by-Step:

  • Dissolution: Suspend the 4-BEP HCl salt in DCM (10 mL per gram of salt). It may not fully dissolve initially.[1]

  • Basification: Add an equal volume of 1N NaOH. Stir vigorously for 15 minutes at Room Temperature (RT).

    • Checkpoint: Verify pH of the aqueous layer is >12.[1]

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer twice more with DCM.[1]

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
     (Sodium Sulfate).
    
  • Concentration: Filter and concentrate under reduced pressure (Rotovap) at 30°C.

    • Result: A colorless to pale yellow viscous oil.[1]

    • Stability:[1] Use immediately or store under Argon at -20°C.[1]

Protocol B: N-Alkylation for Sigma Receptor Ligand Synthesis

Context: This protocol describes coupling 4-BEP with a benzyl chloride derivative, a common motif in Sigma-1 receptor ligands (e.g., similar to Haloperidol or Donepezil analogs).[1]

Reaction:

Materials:

  • 4-BEP Free Base (1.2 eq)[1]

  • Target Benzyl Chloride/Bromide (1.0 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous (3.0 eq)[1]
    
  • Potassium Iodide (KI) (0.1 eq) - Catalyst (Finkelstein condition)

  • Acetonitrile (MeCN), anhydrous[1]

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Target Benzyl Chloride (1.0 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add

    
      (3.0 mmol) and KI  (0.1 mmol). Stir for 5 minutes.
    
  • Amine Addition: Add 4-BEP Free Base (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (80-82°C) under Nitrogen atmosphere. Monitor by TLC or LC-MS.[1]

    • Typical Duration: 4–12 hours.[1]

    • Monitoring: Look for disappearance of the halide peak.[1]

  • Workup:

    • Cool to RT. Filter off the inorganic salts (

      
      /KCl).[1]
      
    • Concentrate the filtrate.[1]

    • Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (

      
      ) and brine.[1]
      
  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.[1]

    • Mobile Phase: DCM:MeOH (95:[1]5) + 0.1%

      
       (Ammonium hydroxide is critical to prevent tailing of the tertiary amine).[1]
      
Protocol C: Reductive Amination (Mild Conditions)

Context: Used when the electrophile is an aldehyde.[1] This method is preferred for sensitive substrates as it avoids high heat.[1]

Reagents:

  • Aldehyde Substrate (1.0 eq)[1]

  • 4-BEP Free Base (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)[1]
    
  • Acetic Acid (AcOH) (Catalytic, 1-2 drops)[1]

  • 1,2-Dichloroethane (DCE) or DCM[1]

Procedure:

  • Imine Formation: Mix Aldehyde and 4-BEP in DCE (0.1 M concentration) under Nitrogen. Add catalytic AcOH.[1] Stir for 30-60 mins at RT.[1]

  • Reduction: Add

    
     in one portion.
    
  • Reaction: Stir at RT for 12-24 hours.

  • Quench: Quench with Saturated

    
     solution. Stir for 15 mins until gas evolution ceases.
    
  • Extraction: Extract with DCM. Dry organic layer over

    
    .[1]
    
  • Purification: Isolate via silica chromatography (as above) or crystallize as the HCl salt by treating the ethereal solution with 2M HCl in ether.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (N-Alkylation) Salt formation blocking nucleophile.[1]Ensure 4-BEP is fully free-based before addition.[1] Use catalytic KI to accelerate reaction.[1]
Impurity: Bis-alkylation Not possible with 4-BEP.4-BEP is a secondary amine; it stops at the tertiary amine stage.[1] If "bis" mass is seen, check for quaternary ammonium salt formation (over-alkylation).[1]
Ether Cleavage Strong Lewis Acids (e.g.,

,

).[1]
The butoxy tail contains an ether.[1] Avoid Boron Tribromide (

) for deprotection steps elsewhere in the molecule; use Hydrogenolysis (

) or Thiol-based deprotection instead.[1]
Tailing on Silica Interaction with Silanols.[1]Always add 1-2% Triethylamine or Ammonia to the eluent during purification.[1]

References

  • MolCore Chemical Catalog. (2024). 4-(2-Butoxyethyl)piperidine hydrochloride Product Sheet. Retrieved from (Verified availability of CAS 1219967-64-2).[1]

  • Meyer, C., et al. (2014).[1] "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry. (General protocol for 4-substituted piperidine alkylation and SAR logic).

  • Kuduk, S. D., et al. (2010).[1] "Synthesis and evaluation of 4-substituted piperidines as balanced affinity µ opioid receptor agonist/δ opioid receptor antagonist ligands." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the utility of lipophilic tails on piperidine scaffolds).

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol for Protocol C).[1]

Application Notes and Protocols for the N-Protection of 4-(2-Butoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the N-protection of 4-(2-butoxyethyl)piperidine. This document outlines detailed protocols for the introduction of two of the most common and versatile amine protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The rationale behind the selection of reagents and reaction conditions is discussed to provide a deeper understanding of the underlying chemical principles.

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its secondary amine is nucleophilic and basic, often requiring protection to prevent unwanted side reactions during multi-step syntheses.[2] The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the conditions required for its removal.[3][4] This guide will focus on providing robust and reproducible protocols for the N-protection of 4-(2-butoxyethyl)piperidine, a key intermediate in the synthesis of various target molecules.

Strategic Considerations for N-Protection

The selection of a protecting group is a crucial decision in any synthetic sequence. A suitable protecting group must be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[2] Carbamates, such as Boc and Cbz, are among the most popular choices for amine protection due to their ability to moderate the nucleophilicity and basicity of the nitrogen atom effectively.[4]

  • Boc (tert-butoxycarbonyl): This protecting group is widely used due to its stability under many reaction conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid).[4][5] This orthogonality makes it particularly useful in complex syntheses where other protecting groups sensitive to acids are not present.

  • Cbz (benzyloxycarbonyl): The Cbz group is another cornerstone of amine protection. Its key advantage lies in its removal by catalytic hydrogenation, a mild and selective method that is orthogonal to acid- and base-labile protecting groups.[4]

N-Protection of 4-(2-Butoxyethyl)piperidine: Reaction Schemes

The following sections detail the experimental protocols for the N-protection of 4-(2-butoxyethyl)piperidine with Boc and Cbz protecting groups.

Diagram: General N-Protection Scheme

N_Protection Substrate 4-(2-Butoxyethyl)piperidine Product N-Protected 4-(2-Butoxyethyl)piperidine Substrate->Product Base, Solvent Reagent Protecting Group Reagent Reagent->Product

Caption: General workflow for the N-protection of 4-(2-Butoxyethyl)piperidine.

Protocol 1: N-Boc Protection of 4-(2-Butoxyethyl)piperidine

This protocol describes the reaction of 4-(2-butoxyethyl)piperidine with di-tert-butyl dicarbonate ((Boc)₂O) to yield tert-butyl 4-(2-butoxyethyl)piperidine-1-carboxylate.

Reaction Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of (Boc)₂O. The presence of a mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is recommended to neutralize the tert-butoxycarboxylic acid byproduct, although the reaction can often proceed without an added base due to the basicity of the starting piperidine. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as solvents.[6]

Diagram: N-Boc Protection Workflow

Boc_Protection_Workflow A Dissolve 4-(2-Butoxyethyl)piperidine and Base in Solvent B Add (Boc)₂O (portion-wise or as a solution) A->B C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D Aqueous Work-up C->D E Purification (Column Chromatography) D->E F Characterization E->F

Caption: Step-by-step workflow for the N-Boc protection protocol.

Experimental Protocol

Materials:

  • 4-(2-Butoxyethyl)piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 4-(2-butoxyethyl)piperidine (1.0 eq).

  • Dissolve the starting material in anhydrous DCM or THF (approximately 0.1-0.5 M concentration).

  • Add triethylamine (1.1-1.5 eq).

  • To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume) and brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-Boc protected piperidine.

ParameterRecommended Condition
Stoichiometry
4-(2-Butoxyethyl)piperidine1.0 eq
(Boc)₂O1.1 - 1.2 eq
Base (TEA or DIPEA)1.1 - 1.5 eq
Solvent Anhydrous DCM or THF
Temperature Room Temperature
Reaction Time 2 - 12 hours (monitor)
Work-up Aqueous wash
Purification Column Chromatography

Protocol 2: N-Cbz Protection of 4-(2-Butoxyethyl)piperidine

This protocol details the reaction of 4-(2-butoxyethyl)piperidine with benzyl chloroformate (Cbz-Cl) to yield benzyl 4-(2-butoxyethyl)piperidine-1-carboxylate.

Reaction Mechanism and Rationale

This reaction is a classic Schotten-Baumann reaction. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base, typically an aqueous solution of sodium carbonate or sodium bicarbonate, is used to neutralize the hydrochloric acid generated during the reaction. A two-phase system (e.g., DCM and water) is often employed.

Diagram: N-Cbz Protection Workflow

Cbz_Protection_Workflow A Dissolve 4-(2-Butoxyethyl)piperidine in a biphasic solvent system B Add Base (e.g., Na₂CO₃ solution) A->B C Add Benzyl Chloroformate dropwise at 0 °C B->C D Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E Phase Separation and Aqueous Work-up D->E F Purification (Column Chromatography) E->F G Characterization F->G

Sources

Technical Guide: Solvent Systems for Optimization of 4-(2-Butoxyethyl)piperidine Hydrochloride Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection for 4-(2-Butoxyethyl)piperidine Hydrochloride Reactions Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Process Chemists and R&D Scientists[1]

Executive Summary

4-(2-Butoxyethyl)piperidine hydrochloride (CAS 163596-56-1) is a critical piperidine intermediate, structurally characterized by a secondary amine "polar head" and a lipophilic butoxyethyl "tail."[1] This amphiphilic structure presents unique solvation challenges. While the hydrochloride salt is highly water-soluble and stable, it is non-nucleophilic and must be neutralized (free-based) to participate in N-alkylation or acylation reactions—common pathways in the synthesis of 5-HT4 receptor agonists like Prucalopride.[1]

This guide provides a scientifically grounded framework for solvent selection, focusing on maximizing reaction kinetics, minimizing byproduct formation, and ensuring efficient phase separation during workup.

Physicochemical Profiling & Solvent Compatibility

The Amphiphilic Challenge

The molecule exhibits a "surfactant-like" duality:[1]

  • Ionic Head (Piperidinium HCl): Dictates high lattice energy and solubility in high-dielectric protic solvents (Water, MeOH).[1]

  • Lipophilic Tail (Butoxyethyl): Increases solubility of the free base in non-polar solvents (Toluene, Heptane) but contributes to emulsion formation during aqueous workups.[1]

Solubility Matrix

Data estimated based on structural analogs (Piperidine-4-ethanol derivatives).

Solvent ClassSpecific SolventSolubility (HCl Salt)Solubility (Free Base)Application Context
Polar Protic WaterHigh (>100 mg/mL)Low (Immiscible)Salt formation, biphasic neutralization.[1]
Methanol/EthanolHigh HighRecrystallization, homogeneous neutralization.
Polar Aprotic DMF / DMSOHigh HighPrimary Reaction Media (SN2 Alkylations).[1]
Acetonitrile (ACN)ModerateHighN-Alkylation (requires base).[1]
Chlorinated DCM / ChloroformModerateHigh Extraction, Acylation reactions.
Non-Polar Toluene / HexaneInsoluble HighAzeotropic drying, impurity rejection.
Ethers THF / MTBELowHighAmide coupling, crystallization anti-solvent.

Critical Decision Frameworks

Visualizing the Solvent Selection Process

The following decision tree illustrates the logic flow for selecting a solvent system based on the intended chemical transformation.

SolventSelection Start Start: 4-(2-Butoxyethyl)piperidine HCl ReactionType Identify Reaction Type Start->ReactionType Alkylation N-Alkylation (SN2) ReactionType->Alkylation Acylation Amide Coupling ReactionType->Acylation Purification Salt Formation / Purification ReactionType->Purification RouteA Route A: Heterogeneous (Salt + Inorganic Base) Alkylation->RouteA One-Pot RouteB Route B: Homogeneous (Pre-formed Free Base) Alkylation->RouteB High Yield SolventC DCM or Toluene (Schotten-Baumann conditions) Acylation->SolventC SolventD IPA or EtOH/EtOAc (Crystallization) Purification->SolventD SolventA DMF or NMP (High T, High Solubility) RouteA->SolventA SolventB Acetonitrile or THF (Cleaner Profile) RouteB->SolventB

Figure 1: Decision logic for solvent selection based on reaction mechanism and intermediate state.[1]

Detailed Experimental Protocols

Protocol A: Strategic Free-Basing (Activation)

Objective: Convert the stable HCl salt into the reactive nucleophilic free base without forming persistent emulsions. Rationale: Direct use of the HCl salt in reactions often requires excess base and harsh conditions. Pre-liberating the amine allows for milder reaction conditions and wider solvent compatibility (e.g., THF, Toluene).

Reagents:

  • 4-(2-Butoxyethyl)piperidine HCl (1.0 eq)[1]

  • Sodium Hydroxide (NaOH), 2M aqueous solution (2.0 eq)[1]

  • Methyl tert-butyl ether (MTBE) or Toluene (Preferred over DCM to prevent emulsions).[1]

Procedure:

  • Dissolution: Suspend the HCl salt in water (5 vol relative to mass). Stir until fully dissolved.

  • Basification: Cool the solution to 0–5°C. Slowly add 2M NaOH while monitoring pH. Target pH > 12.

    • Observation: The solution will become cloudy as the free base oils out.

  • Extraction: Add MTBE (5 vol). Agitate vigorously for 10 minutes.

    • Note: The butoxyethyl tail acts as a surfactant. If an emulsion forms, add saturated brine (2 vol) to increase ionic strength and force phase separation.[1]

  • Separation: Collect the upper organic layer. Re-extract the aqueous layer once with MTBE (2 vol).[1]

  • Drying: Dry combined organics over anhydrous

    
    . Filter and concentrate in vacuo to obtain the free base as a viscous oil.
    
Protocol B: N-Alkylation in Polar Aprotic Media

Objective: Synthesize N-substituted derivatives (e.g., Prucalopride intermediates) via SN2 mechanism. Rationale: DMF is selected for its high dielectric constant, which stabilizes the transition state and dissolves both the organic substrate and inorganic bases (partial solubility).[1]

Reagents:

  • 4-(2-Butoxyethyl)piperidine (Free Base from Protocol A) (1.0 eq)[1]

  • Alkyl Halide / Electrophile (1.1 eq)[1][2]

  • Potassium Carbonate (

    
    ), anhydrous, micronized (1.5 eq)[1]
    
  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous).[1]

Procedure:

  • Setup: Charge a reaction vessel with the Free Base and DMF (10 vol).

  • Base Addition: Add micronized

    
    . Stir for 15 minutes at room temperature.
    
    • Mechanistic Insight: Micronized base increases surface area, accelerating the scavenging of the acid byproduct (HX).[1]

  • Addition: Add the Alkyl Halide dropwise.[3]

    • Exotherm Control: If the electrophile is highly reactive (e.g., benzyl bromide), cool to 0°C during addition.

  • Reaction: Heat to 60–80°C. Monitor by HPLC or TLC.

    • Endpoint: Disappearance of the secondary amine.

  • Workup (Critical):

    • Cool to room temperature.[2][4]

    • Quench: Pour mixture into ice-water (20 vol).

    • Extraction: Extract with Ethyl Acetate (EtOAc).[1]

    • Wash: Wash the organic layer with 5% LiCl solution (3x) to remove residual DMF.[1] (DMF in the organic layer can cause oiling during crystallization).[1]

Process Logic & Troubleshooting

Workflow Visualization

The following diagram details the complete synthesis lifecycle, highlighting critical control points.

ReactionWorkflow Salt HCl Salt Input Neutralization Neutralization (NaOH / MTBE) Salt->Neutralization pH > 12 FreeBase Free Base (Oil) Neutralization->FreeBase Phase Sep Reaction N-Alkylation (DMF / K2CO3) FreeBase->Reaction + Electrophile Quench Aq. Quench / LiCl Wash Reaction->Quench Removal of DMF Product Final Product Quench->Product Crystallization

Figure 2: Step-by-step workflow from salt precursor to isolated product.[1][5]

Troubleshooting Guide
IssueRoot CauseCorrective Action
Emulsion during extraction Amphiphilic nature of the butoxyethyl chain.[1]Switch solvent from DCM to Toluene or MTBE. Add Brine.
Low Conversion HCl salt not fully neutralized; protons quenching nucleophile.Ensure free-basing is complete (Protocol A) or use excess base (3-4 eq) in "one-pot" methods.
Oiling out of Product Residual DMF preventing crystallization.Perform rigorous water/LiCl washes. Use heptane as an anti-solvent.
Hygroscopicity HCl salt absorbs ambient moisture.Store salt in desiccator. Dry free base solution azeotropically with Toluene before reaction.

References

  • Synthesis of Piperidine Derivatives: ChemicalBook. "Prucalopride synthesis and intermediates." Retrieved from .[1]

  • Solvent Effects in Alkylation: Asian Journal of Green Chemistry. "Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines." Retrieved from .[1]

  • General Piperidine Handling: Fisher Scientific. "Safety Data Sheet: Piperidine Hydrochloride." Retrieved from .[1]

  • Reaction Mechanisms: ResearchGate. "Procedure for N-alkylation of Piperidine?" (Discussion on solvent/base choice). Retrieved from .

Sources

Application Notes and Protocols: Handling Hygroscopic Piperidine Hydrochloride in the Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of a Hygroscopic Amine Salt

Piperidine hydrochloride (C₅H₁₁N·HCl) is a crystalline solid widely utilized as a catalyst and an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] It serves as a crucial reagent in various chemical transformations, including Mannich reactions, asymmetric hydrogenations, and as a deprotecting agent in solid-phase peptide synthesis.[1][2][3] While its utility is broad, its pronounced hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents a significant challenge in the laboratory.[1][4][5]

Failure to properly handle and store piperidine hydrochloride can lead to the absorption of atmospheric water, which compromises the integrity of the reagent. This can result in:

  • Inaccurate Stoichiometry: Weighing a hydrated sample leads to a lower molar amount of the active reagent than calculated, affecting reaction yields and reproducibility.

  • Altered Reaction Kinetics: The presence of water can change the solubility of reactants, alter the catalytic activity, or participate in undesirable side reactions.[6][7]

  • Physical State Changes: Significant water absorption causes the free-flowing crystalline solid to become a sticky, clumpy, or syrupy mass, making it difficult to handle and accurately dispense.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for storing, handling, drying, and verifying the quality of piperidine hydrochloride to ensure experimental success and reproducibility.

I. Understanding the Impact of Moisture

The presence of water in reactions involving piperidine hydrochloride can be detrimental. In anhydrous reaction systems, water can act as an unwanted nucleophile, quench moisture-sensitive reagents, or alter the reaction pathway. For instance, in reactions requiring anhydrous conditions, even trace amounts of water can inhibit the desired transformation.[8] The hydrochloride salt form is generally more stable and less volatile than the free base, piperidine, but its affinity for water requires stringent handling protocols.[3][9]

Visualization: Consequences of Moisture Contamination

The following diagram illustrates the cascading negative effects of improper handling leading to moisture contamination.

Moisture_Consequences A Improper Storage/Handling (e.g., container left open) B Atmospheric Moisture Exposure A->B C Water Absorption by Piperidine HCl (Hygroscopicity) B->C D Physical State Change (Clumping, Deliquescence) C->D E Inaccurate Weighing (Mass includes water) C->E F Compromised Reaction (Anhydrous conditions lost) C->F D->E G Inaccurate Stoichiometry E->G H Side Reactions or Reduced Yield F->H G->H I Poor Reproducibility & Failed Experiments H->I caption Fig. 1: Cascade of issues from moisture exposure.

Caption: Fig. 1: Cascade of issues from moisture exposure.

II. Storage and General Handling

Proper storage is the first line of defense against moisture contamination. The core principle is to minimize contact with the laboratory atmosphere.

Core Storage Requirements:
ParameterRecommendationRationale
Container Original manufacturer's bottle with a tightly sealed cap. Polyethylene or polypropylene containers are also suitable.Designed to prevent moisture ingress.
Secondary Containment Place the primary container inside a desiccator containing an active desiccant (e.g., silica gel with indicator, Drierite™).Provides a dry micro-environment, protecting the salt from ambient humidity during storage.[10][11]
Atmosphere For highly sensitive applications, store under an inert atmosphere (Nitrogen or Argon). Some suppliers offer products stored under inert gas.Prevents both moisture and oxidative degradation.
Location Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[4]Ensures stability and safety.
Labeling Ensure containers are clearly labeled.Prevents misuse and ensures proper identification.
Protocol 1: Routine Dispensing of Piperidine Hydrochloride

This protocol is designed for routine use where brief exposure to the atmosphere is unavoidable but minimized.

Objective: To weigh and dispense the salt while minimizing moisture uptake.

Materials:

  • Piperidine Hydrochloride in its storage container

  • Spatula

  • Weighing vessel (e.g., glass vial, weighing boat)

  • Analytical balance

  • Laboratory notebook/LIMS

Procedure:

  • Preparation: Prepare the balance and all necessary equipment before opening the reagent bottle. This minimizes the time the container is open.

  • Equilibration: Remove the container from the desiccator and allow it to equilibrate to the ambient temperature of the balance room for 15-20 minutes. This prevents condensation from forming on the cold container surface.

  • Dispensing: Open the container, swiftly remove the required amount of solid using a clean, dry spatula, and immediately and tightly reseal the container.[5] Work efficiently to reduce exposure time.

  • Weighing: Place the weighing vessel on the tared balance and record the mass.

  • Return to Storage: Promptly return the main container to the desiccator.

  • Use: Use the weighed reagent immediately in your experiment. Do not leave it exposed on the bench.

III. Handling in Controlled Environments

For reactions that are highly sensitive to water, dispensing the salt on an open bench is insufficient. A controlled, dry atmosphere is required.

Visualization: Decision Workflow for Handling

This flowchart guides the user in selecting the appropriate handling environment.

Handling_Workflow Start Start: Need to use Piperidine HCl Check_Sensitivity Is the reaction highly moisture-sensitive? Start->Check_Sensitivity Bench_Handling Use Protocol 1: Routine Dispensing (Work Quickly) Check_Sensitivity->Bench_Handling No Controlled_Handling Use Protocol 2: Glove Box/Bag Handling Check_Sensitivity->Controlled_Handling Yes End Proceed with Experiment Bench_Handling->End Controlled_Handling->End caption Fig. 2: Decision workflow for handling environment.

Caption: Fig. 2: Decision workflow for handling environment.

Protocol 2: Dispensing in a Glove Box or Glove Bag

Objective: To handle and weigh piperidine hydrochloride in an inert, moisture-free atmosphere.

Environment: An operational glove box or a nitrogen-purged glove bag with a relative humidity below 10%.

Procedure:

  • Preparation: Introduce the sealed container of piperidine hydrochloride, along with all necessary spatulas, weighing vessels, and containers for waste, into the glove box antechamber.

  • Purging: Cycle the antechamber as per the glove box's standard operating procedure to replace the air with the inert atmosphere.

  • Transfer: Once purged, transfer the items into the main chamber.

  • Dispensing: Inside the glove box, open the container and weigh the desired amount of the salt into a sealable container (e.g., a vial with a septum cap).

  • Sealing: Tightly reseal the main reagent bottle. Seal the container with the weighed sample before removing it from the glove box.

  • Removal: Place the sealed containers back into the antechamber and follow the procedure to remove them from the glove box.

IV. Drying and Quality Verification

If a sample of piperidine hydrochloride is suspected of having absorbed water, it must be dried before use.

Protocol 3: Drying Piperidine Hydrochloride

Objective: To remove absorbed water from the salt.

Method A: Vacuum Oven Drying

  • Preparation: Spread the piperidine hydrochloride in a thin layer in a clean, dry glass container (e.g., a watch glass or crystallization dish) to maximize surface area.[10]

  • Drying: Place the container in a vacuum oven. Begin pulling a vacuum. Once the desired vacuum level is reached, set the oven temperature to 60-80°C. Caution: Do not exceed the melting point of piperidine hydrochloride (~245-248°C).[1]

  • Duration: Dry for 4-8 hours. The combination of heat and vacuum is effective at removing moisture.[10]

  • Cooling: Turn off the heat and allow the oven to cool to room temperature under vacuum. Slowly vent the oven with a dry, inert gas like nitrogen.

  • Storage: Immediately transfer the dried, free-flowing powder to a desiccator for storage.[10]

Method B: Azeotropic Removal For some amine salts, azeotropic distillation can be an effective drying method, particularly if the salt is to be used in solution.

  • Dissolve or suspend the hydrated salt in a suitable solvent (e.g., toluene).

  • Heat the mixture to reflux using a Dean-Stark apparatus to physically separate and remove the water-toluene azeotrope.

  • Once water collection ceases, the salt solution is considered dry. This method requires careful consideration of solvent compatibility with the subsequent reaction.[12][13]

Protocol 4: Quality Verification by Karl Fischer Titration

The most accurate method for determining water content in a solid sample is Karl Fischer (KF) titration.[14][15][16] This technique provides a quantitative measure of the water content, allowing for correction of the reagent's mass or confirmation of dryness.

Objective: To quantify the percentage of water (% w/w) in a sample of piperidine hydrochloride.

Principle: The KF reaction is a redox titration where water reacts stoichiometrically with an iodine and sulfur dioxide solution in the presence of a base and a solvent (typically methanol).[17]

Procedure Outline:

  • Instrument Setup: Use a calibrated Karl Fischer titrator (volumetric or coulometric, depending on the expected water content).[14] The volumetric method is suitable for samples with water content >0.1%.[14]

  • Solvent Preparation: Add the appropriate KF solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a dry endpoint with the KF reagent to eliminate any residual moisture.

  • Sample Addition: Accurately weigh a sample of the piperidine hydrochloride and add it directly to the conditioned titration vessel.[18] The vessel should be sealed to prevent ingress of atmospheric moisture.

  • Titration: Start the titration. The instrument will automatically dispense the KF reagent until all the water from the sample has been consumed, which is indicated by an electrometric endpoint.[15]

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and the titrant's concentration (factor). The result is typically reported as a percentage or in parts per million (ppm).

Acceptance Criteria: For use in anhydrous reactions, a water content of <0.1% (1000 ppm) is generally desirable. This target may vary based on the specific requirements of the synthesis.

V. Safety Precautions

Piperidine hydrochloride is classified as toxic if swallowed.[4][19][20] It is essential to handle this chemical with appropriate personal protective equipment (PPE) and in accordance with good laboratory practices.

  • PPE: Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[19]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[21]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4][20] Do not eat, drink, or smoke in the laboratory.[4][20]

  • Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust. Collect the spilled material in a labeled, sealable container for proper waste disposal.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[4][20]

By implementing these detailed protocols and understanding the principles behind them, researchers can confidently handle hygroscopic piperidine hydrochloride, ensuring the integrity of their experiments and the reliability of their results.

References

  • PIPERIDINE HYDROCHLORIDE - Sdfine. S D FINE- CHEM LIMITED. [Link]

  • How do you handle hygroscopic solutes in the lab? TutorChase. [Link]

  • drying the water out of hygroscopic crystals. Sciencemadness.org. [Link]

  • Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. KISHIDA CHEMICAL CO., LTD. [Link]

  • SAFETY DATA SHEET - AFG Bioscience LLC. AFG Bioscience LLC. [Link]

  • Hygroscopic chemical...how to deal with? Protocol Online. [Link]

  • Safety Data Sheet - Jubilant Ingrevia. Jubilant Ingrevia. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]

  • How do you handle hygroscopic salts? HepatoChem. [Link]

  • Piperidine hydrochloride - Chongqing Chemdad Co., Ltd. Chemdad. [Link]

  • Drying and Storing Hygroscopic Salts. Reddit. [Link]

  • Workup: Drying Methods. University of Rochester, Department of Chemistry. [Link]

  • Karl Fischer water content titration. Scharlab. [Link]

  • Water Content Determination by Karl Fischer. Pharmaguideline. [Link]

  • Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. American Chemical Society. [Link]

  • Drying Agents. Chemistry LibreTexts. [Link]

  • Method for measuring moisture content in organic amine.
  • Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1-. Mitsubishi Chemical Corporation. [Link]

  • Water Content in Aromatic Amine. Kyoto Electronics Manufacturing Co., Ltd. [Link]

  • Piperidine. Wikipedia. [Link]

  • REACTIONS OF PIPERIDINE WITH ORGANIC HALOGEN COMPOUNDS IN ETHER SOLUTIONS. Journal of the American Chemical Society. [Link]

  • Organic Synthesis “On Water”. Chemical Reviews. [Link]

  • Piperidine | C5H11N. PubChem, National Institutes of Health. [Link]

  • Piperidine from the hydrolysis of piperine. Sciencemadness.org. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Substituted Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-substituted piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity materials. Piperidine and its derivatives are crucial building blocks in numerous pharmaceuticals, making their purity a critical quality attribute for reliable downstream applications and clinical success.[1][2][3]

This document provides in-depth, practical solutions to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-substituted piperidine product?

A1: The impurity profile depends heavily on the synthetic route, but common contaminants include:

  • Unreacted Starting Materials: For instance, residual pyridine may be present if your synthesis involves its hydrogenation.[1]

  • Reaction Byproducts: Side reactions can generate structurally similar impurities that are difficult to separate.

  • Reagent-Related Impurities: Reagents used in the reaction can leave behind byproducts.[1]

  • Oxidation Products: Amines, including piperidines, are susceptible to air oxidation, which can lead to the formation of N-oxides and colored impurities (often appearing as a yellow or brown tint).[1][4]

  • Salts: Piperidines are basic and can react with acidic gases in the atmosphere (like CO₂) or residual acids from the workup to form salts, such as piperidine carbonate or hydrochloride, which may precipitate.[5][6]

Q2: My purified piperidine derivative turns yellow over time. What is causing this and how can I prevent it?

A2: A yellow discoloration is a classic sign of oxidation.[1][4] The tertiary amine of the piperidine ring can be oxidized by atmospheric oxygen, a process that can be accelerated by light and heat. To prevent this, store your purified compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light by using an amber vial, and store it at low temperatures as recommended.

Q3: What is the first purification technique I should try for a crude solid piperidine derivative?

A3: For solid materials, recrystallization is often the most effective and scalable initial purification step. It is particularly adept at removing small amounts of impurities. If your compound can form a stable salt (e.g., a hydrochloride salt), recrystallizing the salt can be a highly efficient method to achieve excellent purity.[7][8]

Q4: My piperidine derivative is an oil. What is the best purification strategy?

A4: For liquid or oily products, flash column chromatography is the most versatile technique.[1] It allows for the separation of compounds with very similar polarities. Alternatively, if the product is thermally stable and volatile, distillation can be an effective method for purification.[1][5]

Troubleshooting and In-Depth Guides

This section addresses specific experimental problems in a question-and-answer format, providing detailed protocols and the scientific rationale behind them.

Issue 1: Removing Acidic or Neutral Impurities from a Basic Product

Q: My crude product contains the desired basic 4-substituted piperidine, but also unreacted neutral starting material and an acidic byproduct. How can I efficiently separate these?

A: Acid-base extraction is the ideal technique for this scenario. This method leverages the difference in the solubility of acidic, basic, and neutral compounds in aqueous and organic phases at different pH values.[9] The basic piperidine can be protonated with acid to form a water-soluble salt, pulling it into the aqueous layer, while neutral and acidic impurities behave differently.[10][11]

Experimental Protocol: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Acidic Wash (Isolating the Base):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 1M HCl).

    • Shake the funnel vigorously, venting frequently. Your basic piperidine product will react with the acid to form a salt and move into the aqueous layer.[1][11] Neutral impurities will remain in the organic layer.

    • Separate the layers. Keep the aqueous layer, which now contains your protonated product.

  • Basification and Re-extraction:

    • Place the aqueous layer in a clean flask and cool it in an ice bath.

    • Slowly add a base (e.g., 2M NaOH or a saturated NaHCO₃ solution) until the solution is basic (pH 9-10, check with pH paper).[10] This deprotonates your piperidine salt, converting it back to the neutral, organic-soluble free base, which may precipitate or form an oil.

    • Transfer this mixture to a separatory funnel and extract the free base back into an organic solvent (e.g., dichloromethane) two or three times.

  • Final Workup:

    • Combine the organic extracts.

    • Wash with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified piperidine derivative.[1]

Issue 2: Peak Tailing and Poor Separation during Silica Gel Chromatography

Q: I am trying to purify my 4-substituted piperidine using flash chromatography on silica gel, but the peaks are broad and tailing badly, leading to poor separation. What's wrong?

A: This is a very common problem when purifying basic compounds like piperidines on standard silica gel. Silica gel has a slightly acidic surface due to the presence of silanol (Si-OH) groups. These acidic sites can strongly and irreversibly interact with basic amines, causing significant peak tailing and sometimes complete retention of the product on the column.[1][7]

Solution: Add a basic modifier to your mobile phase.

The most common solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the eluent.[1][12]

  • Mechanism of Action: The TEA is a stronger base than your product and will preferentially bind to the acidic sites on the silica gel. This effectively "masks" the active sites, allowing your piperidine derivative to elute cleanly without strong ionic interactions, resulting in sharper, more symmetrical peaks.

Experimental Protocol: Optimized Flash Chromatography for Basic Piperidines
  • TLC Analysis with Modifier: Before running the column, develop your TLC plates using your chosen solvent system (e.g., dichloromethane/methanol) but add ~1% triethylamine to the mobile phase.[1] This will give you a more accurate prediction of the retention factor (Rf) on the column. Aim for an Rf of ~0.3 for your target compound.[1]

  • Column Preparation: Pack your column with silica gel as usual.

  • Eluent Preparation: Prepare your bulk mobile phase, ensuring you add the same percentage of triethylamine (e.g., 1%) as used for the TLC analysis. For a 94:5:1 mixture, you would combine 940 mL of dichloromethane, 50 mL of methanol, and 10 mL of triethylamine.[1]

  • Loading and Elution: Load your sample and run the chromatography. The baseline addition of the basic modifier should prevent tailing and improve separation.

  • Fraction Analysis: Analyze the collected fractions by TLC, combine the pure fractions, and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed along with the eluent.

Issue 3: Removing N-Oxide Impurities

Q: My product is contaminated with a more polar impurity that I suspect is the corresponding N-oxide. How can I remove it?

A: N-oxide formation is a common oxidative side reaction. [13] These impurities are significantly more polar than the parent amine and often appear as a separate spot with a lower Rf on a normal-phase TLC plate. While chromatography can separate them, a chemical conversion is often more efficient.

Solution: Selective chemical reduction of the N-oxide back to the parent amine.

Several reagents can selectively reduce an N-oxide without affecting other functional groups. Titanium(III) chloride (TiCl₃) is a particularly effective and facile reagent for this purpose and is compatible with many biological matrices.[14] Other methods include using diboron reagents or phenylboronic acid.[13][15]

Conceptual Workflow: N-Oxide Reduction
  • Reaction: Treat the crude product mixture containing the N-oxide with a suitable reducing agent like TiCl₃ in an appropriate solvent.[14]

  • Monitoring: Follow the reaction progress by TLC or LC-MS until the N-oxide spot has disappeared and converted into the spot corresponding to your desired piperidine product.

  • Workup & Purification: Perform an aqueous workup to remove the reagent byproducts. The resulting crude material, now enriched in your desired product, can then be subjected to a final purification step like chromatography or crystallization to remove any remaining impurities.

Issue 4: Product Crystallizes or Precipitates Unexpectedly from Solution

Q: I dissolved my purified piperidine derivative in a solvent like DMF, but a white solid crashed out upon standing. What is happening?

A: This is likely due to the formation of a salt. Piperidines are basic and can readily react with acidic components.

  • Reaction with Atmospheric CO₂: Piperidine can react with carbon dioxide from the air to form piperidine carbonate, which is a solid salt and may precipitate from organic solutions.[5]

  • Reaction with Acid Vapors: If other reagents that can liberate acidic vapors (e.g., trimethylsilyl chloride, which can react with moisture to produce HCl) are stored nearby, the HCl can react with your piperidine to form the solid piperidine hydrochloride salt.[6]

Solution:

  • Prevention: Always handle and store purified piperidines and their solutions under an inert atmosphere (e.g., nitrogen or argon) to exclude CO₂ and moisture.[5]

  • Remediation: If salt formation has occurred, the free base can often be regenerated. You can add a small amount of a non-nucleophilic base to neutralize the acid, or perform a mini-acid/base extraction as described in Issue 1 to isolate the pure free base again.

Data & Visualization

Purification Strategy Decision Workflow

The choice of purification method depends on the properties of your compound and the nature of the impurities. The following diagram outlines a general decision-making process.

Purification_Workflow start Crude 4-Substituted Piperidine Product acid_base Consider Acid-Base Extraction first? start->acid_base is_solid Is the product a solid? is_liquid Is the product an oil/liquid? is_solid->is_liquid No recrystallize Attempt Recrystallization (Free base or Salt Form) is_solid->recrystallize Yes chromatography Flash Column Chromatography is_liquid->chromatography Yes distillation Distillation (if thermally stable) is_liquid->distillation Consider as alternative final_product Pure Product recrystallize->final_product chromatography->final_product distillation->final_product acid_base->is_solid Yes (Acidic/Neutral Impurities) acid_base->is_solid No (Similar Polarity Impurities)

Caption: Decision tree for selecting a primary purification method.

Table 1: Common Solvents for Recrystallization of Piperidine Derivatives
Solvent ClassExamplesSuitability Notes
Alcohols Ethanol, Isopropanol (IPA)Good for polar compounds and hydrochloride salts.[8] Often used in solvent/anti-solvent pairs.
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE)Good anti-solvents for precipitating salts from more polar solutions.[7]
Esters Ethyl Acetate (EtOAc)Versatile solvent, often used in combination with hexanes or for salt formation.[7][8]
Hydrocarbons Hexanes, HeptaneExcellent anti-solvents for less polar free bases.
Nitriles AcetonitrileGood for moderately polar compounds.

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Amine workup : r/Chempros. (2024, March 12). Reddit. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021, August 25). Reaction Chemistry & Engineering. [Link]

  • Selective reduction of N-oxides to amines: Application to drug metabolism. ResearchGate. [Link]

  • Reduction of Amine N-Oxides by Diboron Reagents. PMC. [Link]

  • Purifying aqueous solutions of amine-n-oxides.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]

  • Process for preparing N-amino piperidine hydrochloride.
  • Successful Flash Chromatography. King Group. [Link]

  • Selective reduction of N-oxides to amines: application to drug metabolism. (2004, September 15). PubMed. [Link]

  • Metal‐Free Deoxygenation of Amine N‐Oxides: Synthetic and Mechanistic Studies. ResearchGate. [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Piperidine from the hydrolysis of piperine. (2018, January 18). Sciencemadness.org. [Link]

  • N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. ResearchGate. [Link]

  • Have you experienced that your piperidine crystallizes when not in use? (2021, July 6). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2024, October 12). YouTube. [Link]

  • General methods for flash chromatography using disposable columns. PMC. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. [Link]

  • What are the best methods for Piperidine purification alternatives to distillation? (2014, November 21). ResearchGate. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

Sources

optimizing solubility of 4-(2-Butoxyethyl)piperidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Solubility of 4-(2-Butoxyethyl)piperidine

Executive Summary

Compound Class: Lipophilic Secondary Amine Core Challenge: pH-dependent solubility profile.[1] The piperidine nitrogen provides high solubility at low pH (cationic form), but the lipophilic 2-butoxyethyl tail drives precipitation at neutral-to-basic pH (free base form). Primary Solution: Control protonation state via pH buffering and mitigate hydrophobic aggregation using co-solvents or complexing agents.[1][2]

Part 1: Solubility Optimization Workflow

This decision tree guides you through the process of stabilizing 4-(2-Butoxyethyl)piperidine in aqueous media.

SolubilityWorkflow Start Start: Solid/Oil Compound Stock Prepare Stock Solution (DMSO or Ethanol, 10-100 mM) Start->Stock Dilution Dilute into Aqueous Buffer (Final Conc. < 1% DMSO) Stock->Dilution Check Visual Inspection: Precipitation/Cloudiness? Dilution->Check Success Proceed to Assay Check->Success Clear Issue_pH Issue: pH > pKa (Free Base Formation) Check->Issue_pH Cloudy (pH > 8) Issue_Salt Issue: Incompatible Salt (Common with Phosphate) Check->Issue_Salt Cloudy (pH < 7) Action_pH Action: Lower pH (Target pH 5.0 - 6.5) Issue_pH->Action_pH Action_pH->Dilution Retry Action_Salt Action: Switch Buffer (Use Tris, HEPES, or Citrate) Issue_Salt->Action_Salt Issue_Agg Issue: Hydrophobic Aggregation Issue_Salt->Issue_Agg If buffer change fails Action_Salt->Dilution Retry Action_CD Action: Add Cyclodextrin (10-20% HP-β-CD) Issue_Agg->Action_CD Action_CD->Dilution Retry

Figure 1: Step-by-step troubleshooting workflow for solubilizing lipophilic amines.

Part 2: Technical Troubleshooting & FAQs

Section 1: The Critical Role of pH[1][2]

Q: Why does my compound precipitate when I add it to PBS (pH 7.4)? A: This is a classic "Free Base Crash." 4-(2-Butoxyethyl)piperidine is a secondary amine with a pKa of approximately 10.0–11.0 [1].[1]

  • At pH < 9: The nitrogen is protonated (

    
    ), making the molecule a water-soluble cation.[1][2]
    
  • At pH > 10: The nitrogen is deprotonated (

    
    ), and the molecule becomes neutral.[1][2] The lipophilic butoxyethyl tail (
    
    
    
    ) dominates the physical properties, causing it to behave like an oil and separate from water.
  • At pH 7.4: While theoretically protonated, the solubility product (

    
    )  of the salt can be exceeded if the ionic strength is high (like in PBS), leading to "salting out."[1][2]
    

Q: How do I determine the optimal pH for my assay? A: You must balance biological relevance with chemical solubility.

  • Ideal Scenario: If your assay tolerates it, work at pH 6.0–6.5 .[1][2] This ensures >99.9% protonation and maximum solubility.[1][2]

  • Physiological Requirement: If you must work at pH 7.4, do not use simple saline.[1][2] Use a "solubilizing buffer" containing additives (see Section 2).[1][2]

Section 2: Co-solvents & Additives

Q: I cannot lower the pH. What additives will stabilize the compound at pH 7.4? A: Use the following hierarchy of solubilizers. Do not rely solely on DMSO, as it often fails to prevent precipitation of lipophilic bases upon dilution.[1][2]

Additive ClassRecommended AgentWorking Conc.[1][2][3]Mechanism of Action
Complexing Agent HP-

-CD
(Hydroxypropyl-beta-cyclodextrin)
10% - 20% (w/v)Encapsulates the lipophilic "butoxy" tail, hiding it from water while leaving the amine exposed.[1] Most effective method. [2]
Surfactant Tween 80 or Poloxamer 1880.05% - 0.1%Reduces surface tension and prevents micro-aggregate growth.[1]
Co-solvent PEG-4005% - 10%Disrupts water structure to accommodate the hydrophobic tail.[1]

Q: How do I prepare the Cyclodextrin (HP-


-CD) formulation? 
A: Protocol: 
  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in your aqueous buffer (e.g., 20g HP-
    
    
    
    -CD in 100mL buffer).[1] Filter sterilize (0.22 µm).
  • Dissolve your compound in 100% DMSO to make a high-concentration stock (e.g., 50 mM).[1][2]

  • Add the DMSO stock slowly to the HP-

    
    -CD solution with vortexing.[1] The cyclodextrin will sequester the hydrophobic tail immediately, preventing precipitation.[1][2]
    
Section 3: Buffer & Salt Selection

Q: Does the choice of buffer salt (PBS vs. Tris) matter? A: Yes.

  • Avoid PBS (Phosphate Buffered Saline): Phosphate anions can form insoluble ion pairs with lipophilic amines, causing precipitation even if the pH is correct.[1][2]

  • Preferred Buffers:

    • Acetate (pH 4-5): Excellent solubility.[1]

    • Citrate (pH 4-6): Good solubility.[1]

    • Tris or HEPES (pH 7-8): Better than phosphate, but watch for free-base formation.[1]

Q: My compound is an oil. Should I convert it to a salt? A: Yes. Handling the oil is difficult and leads to inaccurate dosing.[1][2]

  • Recommended Salt: Hydrochloride (HCl) or Tartrate .[1]

  • In-situ Salt Formation: If you have the free base oil, dissolve it in a stoichiometric excess of 0.1 M HCl before diluting into your final buffer.[1][2] This ensures the amine is fully protonated before it encounters the bulk aqueous environment.[1][2]

Part 3: Experimental Protocols

Protocol A: "Golden Standard" Stock Preparation

Use this protocol for maximum reliability in cell-based assays.

  • Weighing: Weigh the 4-(2-Butoxyethyl)piperidine (oil or solid).

  • Primary Solvent: Dissolve in anhydrous DMSO to reach 50 mM .

    • Tip: Sonicate for 5 minutes to ensure complete dissolution.

  • Secondary Dilution (The Critical Step):

    • Do NOT pipet DMSO stock directly into static cell media.[2]

    • Intermediate Step: Dilute the DMSO stock 1:10 into 100% Ethanol or PEG-400 .[1]

    • Then, dilute this intermediate into your assay buffer with rapid mixing (vortexing).[1][2]

  • Validation: Measure absorbance at 600 nm (OD600). An OD > 0.05 indicates precipitation.[1][2]

Protocol B: pH Solubility Profiling

Perform this if you are unsure of the compound's behavior.[1][2]

  • Prepare three buffers:

    • Buffer A: 50 mM Acetate, pH 4.5[1][2]

    • Buffer B: 50 mM Phosphate, pH 7.4[1][2]

    • Buffer C: 50 mM Borate, pH 9.5

  • Spike your compound (from DMSO stock) into each buffer to a final concentration of 100 µM.

  • Incubate for 30 minutes at Room Temperature.

  • Centrifuge at 15,000 x g for 10 minutes.

  • Analyze the supernatant by HPLC-UV or LC-MS.[1]

    • Result: If Area(A) >> Area(B), your compound is pH-sensitive.[1][2] Use Protocol A with HP-

      
      -CD.[1]
      

References

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference for amine pKa and solubility profiles). Link[2]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] (Authoritative source on using Cyclodextrins for lipophilic amines). Link[2]

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Link

Sources

Technical Support Center: Resolving Phase Separation in Lipophilic Piperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Liquid-Liquid Phase Separation (LLPS) / "Oiling Out" Target Analyte: Lipophilic Piperidine Salts (e.g., HCl, HBr, TFA salts with long alkyl/aromatic chains)

The Core Issue: Why is my salt "oiling out"?

User Query: "I am trying to crystallize a piperidine HCl salt. The free base is an oil. When I add HCl in ether or dioxane, I get a sticky gum or a distinct oil layer at the bottom, not crystals. Cooling makes it harder, but not crystalline. Why?"

Technical Diagnosis: You are encountering Metastable Liquid-Liquid Phase Separation (LLPS) .

Lipophilic piperidine salts are amphiphilic—they possess a highly polar ionic "head" (the piperidinium salt) and a large hydrophobic "tail" (the lipophilic scaffold). This creates a thermodynamic conflict:

  • The Lattice Energy Barrier: The molecules struggle to align into a rigid lattice because the flexible lipophilic tails create steric disorder.

  • The Solvent Gap: The salt is too polar for non-polar solvents (causing separation) but the lipophilic tail makes it too soluble in polar solvents (preventing nucleation).

When you cool the solution, the system hits the Liquid-Liquid Spinodal boundary before it hits the Crystal Nucleation boundary. The solution splits into a solvent-rich phase and a solute-rich "oil" phase.[1] This oil phase is a kinetic trap; crystallization from the oil is extremely slow because the high viscosity prevents molecular reorientation.

Visualization: The Thermodynamics of Oiling Out

The diagram below illustrates the "Danger Zone" where LLPS occurs before crystallization.

PhaseDiagram Start Homogeneous Solution (High T) Cooling Cooling Process Start->Cooling LLPS_Zone LLPS Zone (Oiling Out) Metastable Liquid Phase Cooling->LLPS_Zone Fast Cooling / High Impurity Nucleation Crystal Nucleation (Solid Formation) Cooling->Nucleation Slow Cooling + Seeding Stable Stable Crystalline Salt LLPS_Zone->Stable Very Slow (Days/Weeks) Nucleation->Stable Fast Growth

Figure 1: The kinetic competition between oiling out (LLPS) and nucleation. To fix the issue, we must bypass the Red Zone.

Troubleshooting Guide: Solvent System Engineering

User Query: "I'm using Diethyl Ether because that's what the standard procedure says. Should I switch?"

Scientist Response: Yes. For lipophilic piperidines, Diethyl Ether is often a trap . It precipitates the salt too rapidly, trapping impurities and solvent, leading to amorphous gums. You need a solvent system that allows for equilibrium—solubility at high temps and insolubility at low temps.

Recommended Solvent Systems

We recommend a Double-Solvent Displacement strategy. You need a "Good Solvent" (to dissolve the oil/gum) and an "Antisolvent" (to drive crystallization).

Solvent RoleRecommended SolventsDielectric Const. (

)
Why it works for Piperidines
Good Solvent Ethanol (EtOH) 24.5Dissolves both the lipophilic tail and ionic head; H-bonding donor.
Good Solvent Isopropanol (IPA) 18.0Higher boiling point than EtOH; slower evaporation reduces skinning.
Good Solvent Ethyl Acetate 6.0Excellent intermediate polarity; often selective against polar impurities.
Antisolvent Heptane 1.9Miscible with EtOH/IPA/EtOAc; drives salt out gently.
Antisolvent MTBE 2.6Better than Ether; higher BP (55°C) allows for safer heating.

Critical Rule: Avoid Chlorinated solvents (DCM, Chloroform) for the final crystallization if possible.[2] They often form solvates that desolvate rapidly, collapsing the crystal lattice back into an oil.

Protocol: The "Oiling Out" Rescue Workflow

User Query: "I have a flask of oil at the bottom of my solvent. How do I fix this specific batch?"

Scientist Response: Do not throw it away. The oil is likely pure product that just needs a template. Follow this Seeded Cooling Protocol .

Step-by-Step Methodology
  • Redissolution (Reset the System):

    • Add just enough Good Solvent (e.g., Ethanol or IPA) to the oily mixture.

    • Heat to near reflux until the oil layer completely dissolves and the solution is homogeneous.

    • Checkpoint: If the solution is dark or cloudy, filter it hot through a Celite pad. Impurities act as nucleation sites for oil droplets, not crystals.

  • The Cloud Point Approach:

    • While hot, slowly add the Antisolvent (e.g., Heptane) dropwise.

    • Stop immediately when you see a faint, persistent turbidity (the "Cloud Point").

    • Add a few drops of the Good Solvent to turn it clear again. You are now at the edge of saturation.

  • Seeding (The Critical Step):

    • Allow the solution to cool naturally to slightly below the saturation point (warm, not hot).

    • Add Seed Crystals: If you have any solid from a previous batch (even 1 mg), add it now.

    • No seeds? Scratch the glass wall vigorously with a glass rod. This creates microscopic glass shards that can act as nucleation templates.

  • Controlled Cooling:

    • Do NOT put it in the freezer yet. Rapid cooling causes oiling.

    • Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 4–6 hours.

    • Only after solids appear should you move it to 4°C.

Advanced Troubleshooting: Counter-Ions & Impurities

User Query: "I tried the solvent switch, but it still oils out. What else can I change?"

Scientist Response: If the lattice energy of the HCl salt is too weak to overcome the solvation energy, you must change the thermodynamics of the solid state.

A. Counter-Ion Switching

The anion dictates the crystal packing. If HCl fails, the "shape" of the chloride ion might not pack well with your bulky piperidine.

  • Option 1: Hydrobromide (HBr): Larger than Cl-, often fills voids better in lipophilic structures.

  • Option 2: Oxalate or Fumarate: These dicarboxylic acids can bridge two piperidine molecules, creating a much larger, more stable lattice.

  • Option 3: Picrate (Analytical only): Historically used because they crystallize instantly, though not suitable for drug development due to safety.

B. Impurity Purge (The "Oil Wash")

Impurities often partition into the oil phase, stabilizing it.

  • Protocol: If you form an oil, decant the supernatant (solvent). Wash the oil with fresh cold antisolvent (e.g., Hexane) 2-3 times. This extracts non-polar impurities from the oil. Then, re-attempt the crystallization protocol above.

Troubleshooting Logic Flow

Troubleshooting Problem Problem: Salt Oils Out CheckImpurity Check Purity (TLC/HPLC) Problem->CheckImpurity Dirty Impure (<90%) CheckImpurity->Dirty Yes Clean Pure (>95%) CheckImpurity->Clean No Purify Free Base Purification (Column/Extraction) Dirty->Purify SolventSwitch Switch Solvent System (EtOH/Heptane) Clean->SolventSwitch Purify->Problem Retry StillOils Still Oils? SolventSwitch->StillOils Seed Seed at High Temp StillOils->Seed No Seeds Used SaltScreen Change Counter-ion (Fumarate/Oxalate) StillOils->SaltScreen Seeds Failed

Figure 2: Decision matrix for resolving persistent oiling out issues.

FAQ: Rapid Fire Solutions

Q: Can I use ultrasound to induce crystallization? A: Yes, but with caution. Brief sonication (5-10 seconds) can induce nucleation by cavitation. However, prolonged sonication heats the solvent and can re-dissolve the nuclei or emulsify the oil, making separation harder.

Q: My salt is hygroscopic and turns to oil on the filter paper. What happened? A: You likely formed a hygroscopic polymorph.

  • Fix: Filter under a nitrogen blanket. Wash with anhydrous ether (to remove high-boiling solvents) and immediately place in a vacuum desiccator with P2O5.

Q: Why do you recommend against adding the acid to the free base in the cold? A: Adding acid to a cold solution creates a zone of massive supersaturation instantly, leading to amorphous crashing (gumming). It is often better to add the acid at room temperature or slightly warm, ensure it stays dissolved, and then cool down.

References

  • Bonnett, P. E., et al. "Solution Crystallization of Pharmaceutical Salts: Oiling Out and Other Challenges." Chemical Engineering Research and Design. (Discusses the thermodynamics of LLPS and the "metastable gap").
  • Stahl, P. H., & Wermuth, C. G. (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counter-ion selection and solvent properties).

  • Vekilov, P. G. "Nucleation of protein crystals." Progress in Crystal Growth and Characterization of Materials. (Provides the fundamental physics of the two-step nucleation mechanism involving dense liquid clusters, applicable to large lipophilic salts).
  • FDA Guidance for Industry. "Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances." (Regulatory context on controlling polymorphic forms and amorphous impurities).

  • BenchChem Technical Notes. "Purification of Piperidine Derivatives." (Practical lab protocols for handling piperidine reaction mixtures and salt formation).

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectrum of 4-(2-Butoxyethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Decisive Role of 1H NMR in Structural Elucidation

In the realm of organic chemistry and drug development, 1H NMR spectroscopy stands as an unparalleled tool for the structural elucidation of molecules. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons makes it indispensable for verifying molecular identity and purity. For a molecule such as 4-(2-Butoxyethyl)piperidine hydrochloride, with its distinct piperidine ring and a flexible butoxyethyl side chain, 1H NMR offers a definitive fingerprint.

The formation of a hydrochloride salt significantly influences the electronic environment of the nearby protons, particularly those on the piperidine ring. This guide will dissect these effects, providing a clear comparison with the free base, 4-(2-Butoxyethyl)piperidine, to highlight the diagnostic spectral shifts that occur upon protonation of the piperidine nitrogen.

Predicted 1H NMR Spectral Analysis: A Tale of Two Forms

In the absence of a publicly available experimental spectrum for 4-(2-Butoxyethyl)piperidine hydrochloride, we present a detailed prediction based on established chemical shift principles and data from analogous structures. This predictive analysis serves as a powerful tool for researchers to interpret their own experimental data.

4-(2-Butoxyethyl)piperidine Hydrochloride: The Protonated State

The protonation of the piperidine nitrogen to form the hydrochloride salt induces a significant downfield shift for the protons on and near the piperidine ring due to the electron-withdrawing effect of the positively charged nitrogen atom.

Table 1: Predicted 1H NMR Data for 4-(2-Butoxyethyl)piperidine Hydrochloride in D₂O

Protons (Position)Predicted Chemical Shift (ppm)MultiplicityIntegrationRationale for Prediction
H-2, H-6 (axial & equatorial)~3.4 - 3.6m4HSignificant downfield shift due to proximity to the positively charged nitrogen. Complex multiplet due to axial and equatorial protons and their couplings.
H-3, H-5 (axial & equatorial)~1.6 - 1.9m4HModerate downfield shift. Complex multiplet due to geminal and vicinal couplings.
H-4~1.4 - 1.6m1HMultiplet due to coupling with adjacent methylene protons.
-CH₂- (ethyl side chain, adjacent to piperidine)~1.7 - 1.9q2HExpected to be a quartet due to coupling with the adjacent CH₂ group.
-O-CH₂- (ethyl side chain)~3.6 - 3.8t2HTriplet due to coupling with the adjacent CH₂ group.
-O-CH₂- (butyl chain)~3.4 - 3.6t2HTriplet due to coupling with the adjacent CH₂ group.
-CH₂- (butyl chain)~1.5 - 1.7m2HMultiplet (sextet) due to coupling with two adjacent CH₂ groups.
-CH₂- (butyl chain)~1.3 - 1.5m2HMultiplet (sextet) due to coupling with two adjacent CH₂ groups.
-CH₃ (butyl chain)~0.9t3HTriplet due to coupling with the adjacent CH₂ group.
N-HVariable, often broad or exchangeds1HIn D₂O, this proton will exchange with deuterium and the signal will likely disappear. In a non-protic solvent like DMSO-d₆, it would appear as a broad singlet at a downfield position.
4-(2-Butoxyethyl)piperidine (Free Base): A Comparative View

In the free base form, the absence of the positive charge on the nitrogen results in the piperidine protons being more shielded and therefore appearing at a more upfield position in the 1H NMR spectrum.

Table 2: Predicted 1H NMR Data for 4-(2-Butoxyethyl)piperidine (Free Base) in CDCl₃

Protons (Position)Predicted Chemical Shift (ppm)MultiplicityIntegrationRationale for Prediction
H-2, H-6 (axial & equatorial)~2.9 - 3.1m4HUpfield shift compared to the hydrochloride salt due to the lone pair on the nitrogen.
H-3, H-5 (axial & equatorial)~1.2 - 1.5m4HUpfield shift compared to the hydrochloride salt.
H-4~1.1 - 1.3m1H
-CH₂- (ethyl side chain, adjacent to piperidine)~1.6 - 1.8q2H
-O-CH₂- (ethyl side chain)~3.5 - 3.7t2H
-O-CH₂- (butyl chain)~3.3 - 3.5t2H
-CH₂- (butyl chain)~1.4 - 1.6m2H
-CH₂- (butyl chain)~1.2 - 1.4m2H
-CH₃ (butyl chain)~0.9t3H
N-H~1.5 - 2.5 (broad)s1HAppears as a broad singlet; its chemical shift is concentration and solvent dependent.[1][2]

The most significant difference between the two spectra is the downfield shift of the protons alpha to the nitrogen (H-2 and H-6) in the hydrochloride salt, a key diagnostic feature for confirming salt formation.

Experimental Protocol for High-Quality 1H NMR Acquisition

To obtain a high-resolution and interpretable 1H NMR spectrum of 4-(2-Butoxyethyl)piperidine hydrochloride, a well-defined experimental protocol is crucial.

Sample Preparation
  • Solvent Selection : Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable solvents for hydrochloride salts. D₂O is often preferred as it will exchange with the labile N-H proton, simplifying the spectrum. For the free base, deuterated chloroform (CDCl₃) is a common choice.

  • Concentration : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. Ensure the sample is fully dissolved to avoid line broadening.[3]

  • Filtration : Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for CDCl₃ can be added.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter standard Add Internal Standard (optional) filter->standard instrument Place in NMR Spectrometer standard->instrument lock_shim Lock and Shim instrument->lock_shim acquire Acquire Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

Caption: Experimental workflow for 1H NMR analysis.

Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Table 3: Recommended 1H NMR Instrument Parameters

ParameterRecommended ValuePurpose
Pulse Programzg30 or zgStandard 1D proton experiment.
Number of Scans (NS)8 to 16To improve signal-to-noise ratio.
Acquisition Time (AQ)2 - 4 sDetermines digital resolution.
Relaxation Delay (D1)1 - 5 sAllows for relaxation of protons between scans for accurate integration.
Spectral Width (SW)16 - 20 ppmTo encompass all expected proton signals.
Temperature298 K (25 °C)Standard operating temperature.

Navigating Spectral Interpretation: Potential Pitfalls

Even with a clean spectrum, interpretation can be challenging. Here are some common issues to consider:

  • Solvent Impurities : Residual protons in the deuterated solvent can give rise to small peaks. For example, HDO in D₂O typically appears around 4.79 ppm.

  • Water Contamination : Traces of water in the sample or solvent will produce a broad singlet, the position of which is temperature and solvent dependent.

  • Peak Overlap : In complex molecules, signals can overlap, making it difficult to assign individual protons. 2D NMR techniques such as COSY (Correlation Spectroscopy) can be invaluable in these situations to establish proton-proton coupling networks.

Structural Confirmation and Comparative Analysis: A Visual Approach

The following diagram illustrates the key structural features of 4-(2-Butoxyethyl)piperidine hydrochloride and the expected correlations in its 1H NMR spectrum.

structural_correlation cluster_molecule 4-(2-Butoxyethyl)piperidine Hydrochloride cluster_spectrum Predicted 1H NMR Regions (ppm) mol Structure piperidine_alpha H-2, H-6 ~3.4 - 3.6 piperidine_beta H-3, H-5 ~1.6 - 1.9 side_chain_ethyl -CH2-CH2-O- ~1.7 - 1.9 & ~3.6 - 3.8 butoxy_group Butoxy Chain ~0.9 - 3.6

Caption: Key proton environments in 4-(2-Butoxyethyl)piperidine hydrochloride.

Conclusion: The Power of Comparative NMR Analysis

This guide has provided a comprehensive framework for the 1H NMR analysis of 4-(2-Butoxyethyl)piperidine hydrochloride. By understanding the fundamental principles of chemical shifts, the influence of salt formation, and by employing a rigorous experimental protocol, researchers can confidently utilize 1H NMR for the unequivocal structural confirmation of this compound. The comparative analysis with its free base form underscores the diagnostic power of NMR in discerning subtle but critical molecular changes.

References

  • Optimized Default 1H Parameters. (2020, April 13). NMR Facility - Chemistry Department. [Link]

  • Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. [Link]

  • H NMR Spectroscopy. (n.d.). University of Regensburg. [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). KPU Pressbooks. [Link]

Sources

Publish Comparison Guide: HPLC Analysis of 4-(2-Butoxyethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chromatographic behavior and method development strategies for 4-(2-Butoxyethyl)piperidine hydrochloride , a critical aliphatic amine intermediate often used in the synthesis of bioactive piperidine alkaloids and pharmaceutical APIs (e.g., analogues of Donepezil or Dofetilide).

Executive Summary

4-(2-Butoxyethyl)piperidine hydrochloride presents a classic "dual-threat" challenge in liquid chromatography: it is a UV-transparent molecule with high basicity (pKa ~11). Standard reverse-phase methods (C18, low pH, UV 254 nm) will fail, resulting in either non-detection or severe peak tailing due to silanol interactions.[1]

This guide compares three distinct analytical workflows to achieve reproducible retention times (RT) and quantitative accuracy.

FeatureSpecification
Compound Class Aliphatic Ether-Amine Salt
Chromophore Status UV-Transparent (No aromatic rings; weak end-absorption <210 nm)
Physicochemicals LogP: ~2.1 (Predicted) | pKa: ~11.0 (Piperidine Nitrogen)
Primary Challenge Peak Tailing (Silanol activity) & Detection Sensitivity

Chromatographic Challenges & Strategy

The retention time (RT) of this molecule is entirely dependent on the pH of the mobile phase and the detection mode employed.[1]

The "Invisible Amine" Problem

Unlike piperidine derivatives with benzyl/benzoyl groups, the butoxyethyl side chain does not provide UV absorbance.[1]

  • Consequence: A UV detector at 254 nm will show a flat baseline.[1]

  • Solution: You must use Charged Aerosol Detection (CAD) , Refractive Index (RI) , Mass Spectrometry (MS) , or Pre-column Derivatization .[1]

The "Silanol" Problem

At neutral or weakly acidic pH (pH 3–6), the piperidine nitrogen is fully protonated (


).[1] This cation interacts strongly with residual silanols (

) on the silica backbone of HPLC columns, causing peak broadening and shifting RT.
  • Solution: Use High pH (pH > 10) to suppress ionization OR use Chaotropic Ion-Pairing (e.g., TFA/Perchlorate) at low pH.

Comparative Method Guides

Method A: The "Gold Standard" (High pH + CAD/ELSD)

Best for: Purity analysis, High throughput, Robustness.[1]

This method utilizes a hybrid-silica column capable of withstanding pH 10. At this pH, the amine is deprotonated (neutral), eliminating silanol interactions and increasing retention on the hydrophobic C18 phase.[1]

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with

    
    )
    
  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min[2]

  • Detector: Charged Aerosol Detector (CAD) or ELSD (Evaporative Light Scattering).[1]

  • Expected Retention Time: 6.5 – 7.2 min

Method B: The "Sensitive" Approach (Acidic LC-MS)

Best for: Trace impurity analysis, Biological matrices.

Uses standard acidic conditions compatible with Mass Spec. The formic acid ensures full protonation, but the C18 column must be end-capped or "shielded" to prevent tailing.[1]

  • Column: Phenomenex Luna Omega Polar C18 or Waters Cortecs C18+ (2.1 x 100 mm, 1.6 µm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detector: ESI-MS (Positive Mode, SIM m/z ~186 [M+H]+).

  • Expected Retention Time: 4.2 – 4.8 min

Method C: The "Legacy UV" Approach (Derivatization)

Best for: Labs with only UV detectors.[1]

Requires reacting the amine with a chromophore (e.g., Benzoyl Chloride or FMOC-Cl) before injection.[1]

  • Reagent: Benzoyl Chloride in alkaline buffer.

  • Reaction: Converts amine to N-Benzoyl-4-(2-butoxyethyl)piperidine.

  • Detection: UV at 254 nm.[1]

  • Expected Retention Time: 12.5 – 14.0 min (Significant shift due to added benzoyl group).[1]

Visualization of Method Selection

The following decision tree guides the selection of the optimal workflow based on your lab's available equipment.

MethodSelection Start Start: Analyze 4-(2-Butoxyethyl)piperidine HCl CheckDetector Which Detector is Available? Start->CheckDetector UV_Only UV / DAD Only CheckDetector->UV_Only Standard HPLC Univ_Det CAD / ELSD / RI CheckDetector->Univ_Det Advanced HPLC MS_Det Mass Spec (LC-MS) CheckDetector->MS_Det Analytical R&D Deriv_Step REQUIRED: Pre-column Derivatization (e.g., Benzoyl Chloride) UV_Only->Deriv_Step Method_A Method A: High pH Reverse Phase RT: ~6.8 min (Excellent Peak Shape, Robust) Univ_Det->Method_A Method_B Method B: Acidic LC-MS RT: ~4.5 min (High Sensitivity, Trace Analysis) MS_Det->Method_B Method_C Method C: Derivatized UV RT: ~13.0 min (High Specificity, Low Throughput) Deriv_Step->Method_C

Figure 1: Decision tree for selecting the appropriate analytical method based on detector availability.

Experimental Protocol: High pH Method (Recommended)

This protocol is the most robust for purity analysis as it avoids the variability of derivatization and the cost of MS.[1]

Reagents & Preparation
  • Buffer: Dissolve 0.79 g Ammonium Bicarbonate in 1 L HPLC-grade water. Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28%).[1] Filter through 0.22 µm membrane.[1]

  • Diluent: 50:50 Methanol:Water.[1]

  • Sample Prep: Dissolve 10 mg of 4-(2-Butoxyethyl)piperidine HCl in 10 mL diluent (1 mg/mL). Sonicate for 5 mins to ensure salt dissociation.

Instrument Parameters
ParameterSetting
Column Agilent Poroshell HPH-C18, 4.6 x 100 mm, 2.7 µm
Column Temp 40°C (Critical for lowering viscosity and improving mass transfer)
Flow Rate 0.8 mL/min
Injection Vol 5.0 µL
Detection CAD (Nebulizer Temp: 35°C) or ELSD (Drift Tube: 50°C)
Gradient Table
Time (min)% Buffer (A)% Acetonitrile (B)
0.009010
8.001090
10.001090
10.109010
14.009010
System Suitability Criteria (Self-Validating)
  • Tailing Factor (Tf): Must be < 1.5. (If > 1.5, check mobile phase pH; it may have dropped below 9.5).[1]

  • Retention Time %RSD: < 2.0% over 5 injections.[1]

  • Signal-to-Noise: > 50 for 0.1% impurity spike.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
No Peaks Visible Wrong Detection ModeThis molecule is UV transparent. Switch to CAD/ELSD or derivatize.
Early Elution (RT < 2 min) Phase Collapse or pH too lowEnsure pH is > 9.5 to neutralize the amine.[1] If using low pH, add ion-pairing agent (0.1% TFA).
Broad/Tailing Peaks Silanol InteractionSwitch to a "Hybrid" particle column (e.g., XBridge, Gemini NX) designed for high pH stability.[1]
Ghost Peaks Contaminated Mobile PhaseAmine salts can act as surfactants.[1] Use fresh HPLC-grade water and clean glassware.

References

  • Piperidine Analysis Protocols: "HPLC-UV Analysis of Piperidine-Containing Compounds." BenchChem Application Notes, 2025. Link (General protocols for piperidine detection).[1]

  • High pH Method Theory: "Strategies for the Analysis of Basic Compounds by RP-HPLC." Agilent Technologies Technical Guide, 2023.[1] (Explains the pKa suppression strategy).

  • Derivatization Techniques: Zhou, G., et al. "Total Content of Piperidine Analysis by RP-HPLC Using Pre-Column Derivatization."[1][2] Journal of Chromatographic Science, 2022.[1] Link (Protocol for benzoyl/tosyl derivatization).[1]

  • Physicochemical Data: "4-(2-Hydroxyethyl)piperidine Properties & Synthesis." ChemicalBook / PubChem Data, 2025.[1] Link (Proxy data for logP and pKa estimation).[1]

  • Intermediate Synthesis: "Synthesis of Novel Piperidine Building Blocks." King's College London Theses, 2014.[1][3] (Context on the synthesis and stability of 4-substituted piperidines).

Sources

A Senior Application Scientist's Guide to the Biological Activity of C4-Substituted Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous natural products and blockbuster pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal building block for engaging with complex biological targets. Among the various positions on this versatile heterocycle, substitution at the C4 position has proven to be a particularly fruitful strategy for modulating pharmacological activity across a diverse range of protein classes.

This guide provides an in-depth comparison of the biological activities of C4-substituted piperidine analogs, focusing on three therapeutically significant targets: Opioid Receptors, Acetylcholinesterase (AChE), and the p53-MDM2 protein-protein interaction. We will explore the nuanced structure-activity relationships (SAR) that govern potency and selectivity, present comparative experimental data, and detail the methodologies used to generate these insights.

Part 1: C4-Substituted Piperidines as Modulators of Opioid Receptors

Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs) that mediate the body's response to both endogenous opioid peptides and exogenous opiates. The development of C4-substituted piperidines, such as the fentanyl family, has been pivotal in the field of analgesia. However, research has also focused on developing antagonists to treat conditions like opioid-induced side effects and addiction.[2][3]

Structure-Activity Relationship (SAR) Insights

The nature of the C4 substituent is critical in determining whether a piperidine analog acts as an agonist or an antagonist, as well as its receptor selectivity.

  • 4-Anilido Piperidines (Fentanyl Analogs): In this class, a large N-acyl group at the 4-amino position is a hallmark of potent µ-opioid agonism. The interaction of this group with a hydrophobic pocket in the receptor is crucial for high-affinity binding and receptor activation, leading to strong analgesic effects.

  • trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines: This scaffold serves as a template for potent, pure opioid antagonists.[4] SAR studies on this series reveal that the N-substituent and modifications to the 4-aryl group significantly impact receptor affinity and selectivity. For instance, replacing the phenolic hydroxyl group at the 3-position of the aryl ring with carbamate or carboxamide groups can maintain or even enhance affinity for opioid receptors while potentially improving metabolic profiles.[2] The 3-position for this hydroxyl (or a bioisostere) has been shown to be optimal for opioid activity.[2]

Comparative Analysis of Opioid Receptor Antagonists

The following data, derived from radioligand binding assays, illustrates the impact of modifying the 3-position substituent on the 4-aryl ring of the trans-3,4-dimethyl-4-arylpiperidine scaffold.

CompoundR Group (Aryl Substituent)µ Kᵢ (nM)κ Kᵢ (nM)δ Kᵢ (nM)
1 (LY255582) 3-OH0.61.839
2 2-OH1.915118
3 4-OH1122260
4 3-OCH₃1613160
5 3-OCONH₂1.12.545
6 3-OCONHCH₃0.92.148
7 3-OCON(CH₃)₂1.32.855

Data adapted from Díaz N, et al. (2005).[2]

This table clearly demonstrates that a hydroxyl group at the 3-position of the aryl ring (Compound 1) confers the highest affinity for the µ-receptor. Shifting the hydroxyl to the 2- or 4-position (Compounds 2 and 3) significantly reduces affinity across all three receptor subtypes. Bioisosteric replacement of the hydroxyl with carbamate derivatives (Compounds 5, 6, and 7) successfully retains high affinity, showcasing a viable strategy for lead optimization.

Key Experimental Protocol: [³⁵S]GTPγS Binding Assay for Opioid Receptor Activation

This assay is a cornerstone for functionally assessing the ability of a compound to activate a GPCR. It measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G-protein following receptor activation by an agonist. An increase in [³⁵S]GTPγS binding indicates G-protein activation and, therefore, agonist activity.

Causality: The choice of this assay is based on its ability to provide a direct measure of the first intracellular step in the signaling cascade post-receptor binding. It allows for the quantification of both the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist, distinguishing full agonists from partial agonists and identifying neutral antagonists (which cause no change in basal binding) or inverse agonists (which decrease basal binding).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the human µ-opioid receptor.

    • Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and incubate at 37°C for 30 minutes to remove endogenous ligands.

    • Centrifuge again and resuspend the final pellet in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4). Determine protein concentration using a Bradford or BCA assay.

  • Assay Procedure:

    • In a 96-well plate, add in order:

      • Assay buffer.

      • Varying concentrations of the C4-substituted piperidine test compound.

      • GDP (to a final concentration of 10 µM) to ensure G-proteins are in their inactive state.

      • Cell membranes (5-10 µg of protein per well).

      • [³⁵S]GTPγS (to a final concentration of 0.05 nM).

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

    • Basal binding is determined in wells without the test compound.

    • Non-specific binding is determined in the presence of a high concentration (10 µM) of unlabeled GTPγS.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other readings.

    • Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ and Eₘₐₓ values.

Opioid Receptor Signaling Pathway

G_protein_signaling cluster_intracellular Intracellular MOR μ-Opioid Receptor (GPCR) G_protein Gαi/oβγ (Inactive) MOR->G_protein G_alpha Gαi-GTP (Active) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP ATP ATP AC->ATP Converts Agonist Opioid Agonist (e.g., Fentanyl) Agonist->MOR G_alpha->AC Analgesia Cellular Response (e.g., Analgesia) G_beta_gamma->Analgesia Modulates Ion Channels cAMP->Analgesia Leads to

Caption: Canonical Gαi-coupled signaling pathway for the µ-opioid receptor.

Part 2: C4-Substituted Piperidines as Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[5] Inhibition of AChE increases the levels and duration of action of acetylcholine in the synaptic cleft. This mechanism is the therapeutic basis for treating the symptoms of Alzheimer's disease. The C4-substituted piperidine derivative, Donepezil (Aricept®), is a prime example of a clinically successful AChE inhibitor.[5][6]

Structure-Activity Relationship (SAR) Insights

The development of Donepezil provides a classic case study in SAR. The core structure features a 1-benzylpiperidine moiety linked via a methylene bridge at the C4 position to a 5,6-dimethoxy-1-indanone group.[6]

  • 1-Benzyl Group: This group is essential for interacting with a peripheral anionic site (PAS) on the AChE enzyme.

  • Piperidine Ring: The protonated nitrogen of the piperidine ring forms a crucial cation-π interaction with the tryptophan residue (Trp86) in the catalytic active site (CAS) of AChE.

  • Indanone Moiety: The indanone ring system provides a rigid scaffold that orients the molecule correctly within the narrow active site gorge of the enzyme, forming hydrophobic interactions. The dimethoxy substituents further enhance binding affinity.

Replacing the indanone with other heterocyclic systems or altering the linker between the piperidine and the aromatic moiety often leads to a significant loss of potency, highlighting the highly specific nature of the interaction.[6]

Comparative Analysis of AChE Inhibitors

The following table shows the inhibitory potency of Donepezil and related C4-substituted piperidine analogs against AChE.

CompoundC4-Substituent StructureAChE IC₅₀ (nM)
Donepezil (13e) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.7
Analog 1 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidineHigh (less potent)
Analog 5 1-benzyl-4-(2-isoindolin-2-ylethyl)piperidineMore potent than Analog 1
Analog 8 Indanone moiety replacing isoindoline in Analog 5Potency maintained

Data and structures adapted from Sugimoto H, et al. (1995).[6]

This comparison illustrates the rational drug design process. Starting from a more flexible lead (Analog 1), rigidification of the C4-substituent (Analog 5) improved potency. The subsequent replacement of the isoindoline with an indanone moiety (Analog 8) maintained this potency, leading to the discovery of the highly potent Donepezil. Donepezil also exhibits high selectivity for AChE over butyrylcholinesterase (BuChE), which is advantageous for minimizing peripheral side effects.[6]

Key Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity and its inhibition. It uses acetylthiocholine (ATCh) as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance can be measured at 412 nm.

Causality: This method is selected for its reliability, sensitivity, and adaptability to a high-throughput 96-well plate format, making it ideal for screening and characterizing inhibitors. The rate of color formation is directly proportional to AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • DTNB Solution: 10 mM in phosphate buffer.

    • ATChI Substrate Solution: 14 mM acetylthiocholine iodide in deionized water (prepare fresh).

    • AChE Solution: 1 U/mL in phosphate buffer.

    • Test Compound Stock: Prepare a concentrated stock (e.g., 10 mM) in DMSO and perform serial dilutions in phosphate buffer.

  • Assay Procedure (96-well plate):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 10 µL of the test compound dilution (or buffer for control).

      • 10 µL of AChE solution.

    • Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

    • Add 10 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 10 µL of ATChI substrate solution to all wells.

  • Absorbance Measurement:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 412 nm kinetically, taking readings every minute for 10-15 minutes, or as an endpoint reading after a fixed incubation time (e.g., 10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100

    • Plot the % Inhibition against the log concentration of the inhibitor and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow for Ellman's Method

Ellmans_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_readout Data Acquisition & Analysis Reagents Prepare Reagents: - Buffer (pH 8.0) - Test Compound Dilutions - AChE Solution - DTNB Solution - ATChI Substrate Step1 1. Add Buffer, Test Compound, & AChE Reagents->Step1 Step2 2. Pre-incubate (10 min @ 25°C) Step1->Step2 Step3 3. Add DTNB Step2->Step3 Step4 4. Initiate with ATChI Step3->Step4 Read Measure Absorbance @ 412 nm (Kinetic) Step4->Read Calculate Calculate Reaction Rates & % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC₅₀ Value Plot->IC50

Sources

Spectral Characterization of Ether-Substituted Piperidine HCl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectral Characterization of Ether-Substituted Piperidine HCl Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Strategic Relevance

Ether-substituted piperidine hydrochlorides represent a critical pharmacophore class, most notably exemplified by Selective Serotonin Reuptake Inhibitors (SSRIs) such as Paroxetine HCl . For drug development professionals, the analytical challenge lies not just in identifying the molecule, but in distinguishing the salt form (HCl) from the free base , and verifying the integrity of the ether linkage which is susceptible to hydrolysis under stress.

This guide moves beyond basic peak assignment. It provides a comparative analysis of FTIR against alternative modalities (Raman, NIR) and details the specific spectral "fingerprint" required to validate the salt formation of ether-substituted secondary amines.

Technical Deep Dive: The Spectral Signature

The FTIR spectrum of an ether-substituted piperidine HCl is dominated by three distinct vibrational zones. Understanding the causality behind these peaks is essential for troubleshooting synthesis or formulation issues.

Zone A: The Ammonium Salt Region (2400–3200 cm⁻¹)

Unlike the sharp, singular N-H stretch of a free secondary amine (~3300–3350 cm⁻¹), the hydrochloride salt exhibits a massive, broad absorption feature.

  • The "Ammonium Band": Protonation of the piperidine nitrogen creates a quaternary ammonium species (

    
    ). This results in a broad, complex band series between 2400 and 3000 cm⁻¹ .
    
  • Fermi Resonance: You will often observe "comb-like" fine structure on top of this broad band. This is not noise; it is Fermi resonance between the fundamental N-H stretching vibration and overtones of the N-H deformation modes.

  • Diagnostic Value: The presence of this broad band and the absence of Bohlmann bands (C-H stretches antiperiplanar to a lone pair, seen in free bases at 2700–2800 cm⁻¹) is the primary confirmation of salt formation.

Zone B: The Ether Linkage (1000–1300 cm⁻¹)

The ether oxygen acts as a hinge between the piperidine ring and the pendant aromatic/alkyl group.

  • Asymmetric C-O-C Stretch: A strong, distinct band typically found between 1180–1250 cm⁻¹ (for aryl-alkyl ethers).

  • Symmetric C-O-C Stretch: A weaker, sharper band near 1030–1050 cm⁻¹ .

  • Causality: Changes in these bands often indicate cleavage of the ether link (degradation) or crystalline polymorphism affecting the bond angle.

Zone C: The Fingerprint & Counter-Ion
  • NH₂+ Deformation: A medium-intensity band near 1580–1620 cm⁻¹ . This is the "scissoring" motion of the charged nitrogen center.

  • Aromatic Overtones: If the ether substituent is aromatic (e.g., a phenyl group), look for sharp ring-breathing modes near 1450–1600 cm⁻¹ .

Comparative Analysis: Performance vs. Alternatives

Comparison 1: FTIR vs. Raman Spectroscopy

While Raman is often touted for non-destructive analysis, FTIR remains superior for hydrochloride salts of this class.

FeatureFTIR Performance Raman Performance Verdict
Salt Identification High. The dipole change in the

bond is massive, creating a dominant spectral feature.
Low. The ionic bond and N-H stretch are weak scatterers. Raman often "misses" the salt formation.Use FTIR for Salt ID.
Ether Linkage High. C-O bonds are highly polar and IR active.Medium. Visible, but often overshadowed by carbon backbone vibrations.Use FTIR for Ether stability.
Polymorphs Medium. Requires high resolution; bands are broad.High. Lattice modes (<200 cm⁻¹) are very sharp and distinct for polymorphs.Use Raman for Polymorphs.
Water Interference Low. Hygroscopic HCl salts absorb water, obscuring the 3000-3500 cm⁻¹ region.High. Water is Raman silent; excellent for aqueous solutions or wet cakes.Context Dependent.
Comparison 2: HCl Salt vs. Free Base (The Critical Check)

Distinguishing the intermediate (Free Base) from the final product (HCl Salt) is a common in-process control (IPC) requirement.

Spectral RegionFree Base (Piperidine Ether) HCl Salt (Piperidine Ether)
3300–3500 cm⁻¹ Sharp, weak N-H stretch (single band).Often obscured by broad salt bands or hydrate water.
2700–2800 cm⁻¹ Bohlmann Bands: Distinct peaks due to C-H/Lone Pair interaction.[1]Absent. Protonation removes the lone pair, eliminating these bands.
2400–3000 cm⁻¹ C-H stretches only (2800-3000).Broad Ammonium Band dominates the baseline.
~1600 cm⁻¹ Weak/Absent N-H bending.Distinct

scissoring band.

Visualization: Logical Workflows

Diagram 1: Analytical Workflow for Salt Verification

This workflow illustrates the decision process for characterizing the sample.

SaltVerification Start Unknown Sample (Ether-Piperidine Derivative) Prep Sample Prep (ATR - Diamond Crystal) Start->Prep Acquire Acquire Spectrum (4000 - 600 cm⁻¹) Prep->Acquire Check1 Check 2400-3000 cm⁻¹ Broad Band Present? Acquire->Check1 ResultSalt Confirmation: HCl Salt Form Check1->ResultSalt Yes (Ammonium Band) Check2 Check 2700-2800 cm⁻¹ Sharp Bohlmann Bands? Check1->Check2 No ResultBase Indication: Free Base Form Check2->ResultSalt No (Ambiguous) Check2->ResultBase Yes

Caption: Logical decision tree for distinguishing Hydrochloride salts from Free Bases using key spectral regions.

Diagram 2: Structural Causality of Peaks

Mapping the chemical structure to the spectral output.

SpectralCausality Molecule Ether-Substituted Piperidine HCl Func1 Piperidine Ring (Secondary Amine) Molecule->Func1 Func2 Ether Linkage (C-O-C) Molecule->Func2 Func3 HCl Counter-ion (Protonation) Molecule->Func3 Peak1 Broad Band 2400-3000 cm⁻¹ Func1->Peak1 Fermi Resonance Peak2 Asym Stretch 1180-1250 cm⁻¹ Func2->Peak2 Dipole Change Func3->Peak1 N-H+ Stretch Peak3 Scissoring ~1600 cm⁻¹ Func3->Peak3 NH2+ Deform

Caption: Mapping functional moieties to their specific diagnostic IR absorbance bands.

Validated Experimental Protocol

To ensure reproducibility and minimize the hygroscopic interference common with HCl salts, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets.

Protocol: ATR-FTIR Analysis of Piperidine HCl Salts

Objective: Obtain a high-resolution spectrum with minimized water interference.

  • Instrument Setup:

    • Crystal: Single-bounce Diamond or ZnSe (Diamond preferred for hardness).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Screening) or 64 (High Quality).

    • Range: 4000–600 cm⁻¹.

  • Background Acquisition (Self-Validation Step):

    • Clean the crystal with isopropanol. Ensure it is dry.

    • Acquire an air background. Criteria: The background must be free of significant water vapor bands (rotational fine structure at 3600–3900 cm⁻¹).

  • Sample Preparation:

    • Place a small amount (approx. 2–5 mg) of the solid powder directly onto the crystal center.

    • Critical Step: Apply pressure using the anvil clamp.

    • Why? HCl salts are hard crystals. Poor contact results in a noisy baseline and weak peaks. Apply pressure until the preview spectrum peaks stabilize and maximize.

  • Data Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is required). ATR intensity is wavelength-dependent (penetration depth

      
      ).
      
    • Identify the 1030–1250 cm⁻¹ region (Ether) and 2400–3000 cm⁻¹ (Amine Salt) immediately.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for amine salt assignments).

  • United States Pharmacopeia (USP). Paroxetine Hydrochloride Monograph. (Authoritative source for specific peak acceptance criteria for ether-substituted piperidine drugs).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (Detailed discussion on the "Ammonium Band" and Fermi resonance).
  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. (Comparison of Raman vs. IR for ionic species).
  • NIST Chemistry WebBook. Infrared Spectrum of Paroxetine HCl. (Reference spectral data).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Butoxyethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(2-Butoxyethyl)piperidine hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide you with the essential logistical and safety information needed to manage this compound's waste stream responsibly, ensuring the protection of both laboratory personnel and the environment.

The procedures outlined below are grounded in established safety protocols and regulatory frameworks, primarily the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1] By understanding the "why" behind each step, you can build a self-validating system of chemical waste management that enhances the culture of safety within your organization.

Hazard Assessment and Characterization

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. 4-(2-Butoxyethyl)piperidine hydrochloride is a substituted piperidine derivative. The piperidine moiety itself is a flammable, corrosive, and toxic heterocyclic amine.[2][3] The hydrochloride salt form suggests it is acidic and water-soluble.[4]

Therefore, this compound must be treated as hazardous waste . Its disposal is strictly regulated and it must never be discarded in regular trash or poured down the sanitary sewer.[1][5][6]

Key Hazard Profile:

Hazard CharacteristicClassification & RationaleSource
Toxicity Assumed to be toxic if swallowed, inhaled, or absorbed through the skin, based on data for the parent compound, piperidine.[2][7] Piperidines can be destructive to mucous membranes and the upper respiratory tract.[3][2][3][7]
Corrosivity Expected to be corrosive, causing skin and eye burns.[2][7] The hydrochloride salt can contribute to its acidic and corrosive nature.[2][7]
Flammability The parent compound, piperidine, is a highly flammable liquid.[8][9] While the salt form is a solid, it should be kept away from heat and ignition sources.[9][8][9]
Reactivity Incompatible with strong oxidizing agents, strong acids, and bases.[8][9][10] Contact with incompatible materials can lead to hazardous reactions.[8][9][10]

Regulatory Compliance: Adherence to EPA's RCRA

The disposal of 4-(2-Butoxyethyl)piperidine hydrochloride is governed by the EPA's Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for managing hazardous waste. This means the generator of the waste (your laboratory) is responsible for it from creation to its final, environmentally sound disposal. All hazardous waste must be managed through a licensed professional waste disposal service.[7][11]

Personal Protective Equipment (PPE)

Given the compound's hazard profile, stringent adherence to PPE protocols is mandatory during all handling and disposal procedures.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield as described in OSHA's eye and face protection regulations (29 CFR 1910.133).[12][13]

  • Hand Protection: Wear chemical-resistant gloves, such as neoprene or nitrile rubber. Always check the glove manufacturer's specifications for compatibility and breakthrough time.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For large quantities or spill cleanup, an impervious chemical-resistant apron or suit may be necessary.[12]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[12][14] All respiratory protection use must be in accordance with a respiratory protection program that meets OSHA 29 CFR 1910.134 requirements.[12]

Spill Management Protocol

Accidental spills must be managed immediately and safely.

For a Small Spill:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Isolate and Ventilate: Restrict access to the spill area and ensure adequate ventilation.

  • Absorb: Cover the spill with a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[5][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container using non-sparking tools.[8][10]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent, followed by water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

For a Large Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the fire alarm or emergency response system and notify your institution's EHS department or emergency response team.

  • Isolate: Close doors to the affected area and prevent entry.

  • Await Response: Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of professional emergency responders.[5][12]

Step-by-Step Disposal Procedure

This protocol ensures that waste 4-(2-Butoxyethyl)piperidine hydrochloride is accumulated, stored, and disposed of in a manner that is safe and compliant with EPA regulations.

Step 1: Waste Collection and Containerization

  • Designate a Waste Container: Use a chemically compatible container, preferably made of polyethylene. Ensure the container is in good condition with a tightly sealing lid.[1]

  • Segregate Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible wastes can react, leading to fire, explosion, or the release of toxic gases.[8]

  • Keep Containers Closed: Hazardous waste containers must be kept sealed at all times, except when actively adding waste.[15]

Step 2: Hazardous Waste Labeling

  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.[1]

  • Required Information: The label must be fully completed and legible. Use the official hazardous waste tag provided by your EHS department.[1] Information must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "4-(2-Butoxyethyl)piperidine hydrochloride"

    • A clear indication of the hazards (e.g., Toxic, Corrosive)

    • The accumulation start date (the date the first waste was added)

    • The name of the Principal Investigator and the laboratory location (building and room number)[1]

Step 3: Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): The waste container may be stored in the laboratory at or near the point of generation, in what the EPA defines as a Satellite Accumulation Area.

  • Storage Conditions: Store the container in a cool, dry, and well-ventilated area away from direct sunlight, heat, and ignition sources.[10][15] Ensure it is stored in a secondary containment bin to prevent the spread of potential leaks.

  • Incompatible Materials: Do not store near incompatible materials, particularly strong oxidizing agents.[9][10]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full, or before the accumulation time limit set by your institution is reached, contact your EHS department to schedule a waste pickup.[1]

  • Manifest System: Your EHS department will work with a licensed hazardous waste disposal contractor. The waste will be tracked using the EPA's manifest system, which documents its journey to the final treatment, storage, and disposal facility (TSDF).[16]

  • Record Keeping: Your laboratory should maintain records of all hazardous waste generated and disposed of, in accordance with institutional policy and EPA regulations.[11][16]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-(2-Butoxyethyl)piperidine hydrochloride.

G cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: In-Lab Accumulation cluster_disposal Phase 3: Final Disposal start Waste Generated: 4-(2-Butoxyethyl)piperidine hydrochloride ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container collect Collect Waste in Designated Container container->collect seal Securely Seal Container When Not in Use collect->seal label_info Complete Hazardous Waste Label: - Full Chemical Name - Hazards (Toxic, Corrosive) - Accumulation Date seal->label_info storage Store in Secondary Containment in a Designated SAA label_info->storage pickup Container Full? Contact EHS for Pickup storage->pickup ehs EHS Arranges Pickup by Licensed Disposal Vendor pickup->ehs manifest Waste Transported Under EPA Manifest to TSDF ehs->manifest end Disposal Complete manifest->end

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.